6-Ureidohexanoic Acid: Physicochemical Scaffolding and Supramolecular Utility in Drug Delivery
Executive Summary 6-Ureidohexanoic acid (CAS: 1468-42-4), also known as 6-ureidocaproic acid, represents a critical structural motif in the interface between metabolic biochemistry and supramolecular material science. Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Ureidohexanoic acid (CAS: 1468-42-4), also known as 6-ureidocaproic acid, represents a critical structural motif in the interface between metabolic biochemistry and supramolecular material science. While structurally analogous to the antifibrinolytic drug
-aminocaproic acid (6-AHA), the functionalization of the -amine with a urea group fundamentally alters its physicochemical behavior.
For drug development professionals, this molecule is less of a standalone Active Pharmaceutical Ingredient (API) and more of a high-value functional synthon . It serves two primary roles:
Supramolecular Monomer: Its ability to form self-complementary hydrogen bonding networks makes it a vital building block for self-healing hydrogels and drug delivery vectors.
Metabolic Biomarker: It appears as a degradation product in lysine catabolism and specific xenobiotic pathways, serving as an analytical standard in metabolomics.
This guide details the structural properties, validated synthesis protocols, and supramolecular applications of 6-ureidohexanoic acid.
Soluble in hot water, DMSO, Ethanol; Poor in non-polar solvents
pKa (Acid)
~4.8 (Carboxylic acid)
pKa (Base)
~0.1 (Urea oxygen protonation); Urea is essentially neutral at physiological pH
Melting Point
158–162 °C (Driven by extensive H-bonding)
The "Urea Tape" Phenomenon
Unlike its precursor 6-aminohexanoic acid, 6-ureidohexanoic acid possesses a urea headgroup capable of forming bifurcated hydrogen bonds. In solid-state and concentrated solution, these molecules self-assemble into "urea tapes" or ribbons. This motif is exploited in crystal engineering to stabilize co-crystals of pharmaceutical compounds.[1]
Validated Synthesis Protocol
While 6-aminohexanoic acid is commercially abundant, the ureido-derivative often requires in-house synthesis for high-purity applications. The following protocol utilizes a Wöhler-type synthesis adaptation, reacting the amine with potassium cyanate.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the unprotonated
-amine of 6-aminohexanoic acid onto the electrophilic carbon of cyanic acid (generated in situ from KOCN).
Step-by-Step Methodology
Reagents:
6-Aminohexanoic acid (10 mmol, 1.31 g)
Potassium Cyanate (KOCN) (15 mmol, 1.22 g)
Distilled Water (10 mL)
Hydrochloric Acid (Concentrated and 2M)
Protocol:
Dissolution: Dissolve 1.31 g of 6-aminohexanoic acid in 10 mL of distilled water in a round-bottom flask.
Reagent Addition: Add 1.22 g of Potassium Cyanate (KOCN) to the solution.
Heating: Heat the mixture to 60–70°C with magnetic stirring. Maintain this temperature for 2 hours. Note: Do not boil, as this may promote hydrolysis of the cyanate before reaction.
Acidification: Cool the solution to room temperature. Slowly add concentrated HCl dropwise until the pH reaches ~3.0. This converts the potassium salt to the free acid and promotes precipitation.
Crystallization: Chill the mixture in an ice bath for 1 hour. The 6-ureidohexanoic acid will precipitate as a white crystalline solid.
Purification: Filter the precipitate and wash with ice-cold water (2 x 5 mL) to remove excess KCl. Recrystallize from hot water or water/ethanol (9:1) if higher purity is required.
Drying: Dry under vacuum over
to yield the final product.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway for the carbamoylation of 6-aminohexanoic acid.
Supramolecular Utility in Drug Delivery
The primary value of 6-ureidohexanoic acid in modern drug development lies in its ability to act as a supramolecular synthon .
Hydrogen Bonding Networks
The urea group acts as both a hydrogen bond donor (
) and acceptor (). When combined with the terminal carboxylic acid, 6-ureidohexanoic acid can form complex supramolecular polymers.
Head-to-Head (Urea-Urea): Forms strong dimers or infinite ribbons (
motif).
Tail-to-Tail (Acid-Acid): Forms carboxylic acid dimers.
This dual-functionality allows it to serve as a "spacer" in hydrogels. By attaching the carboxylic end to a polymer backbone (e.g., PEG or polypeptides), the urea end remains free to crosslink the polymer chains via non-covalent interactions. This results in shear-thinning hydrogels that are injectable and self-healing—ideal for depot drug delivery.
Supramolecular Assembly Logic
Figure 2: Schematic of the dual hydrogen-bonding capability leading to supramolecular polymerization.
Analytical Detection & Quality Control
For researchers utilizing this molecule as a metabolic marker or checking synthesis purity, the following analytical parameters are standard.
Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI) in Positive Mode.
Precursor Ion:
.
Fragmentation Pattern:
Loss of
(17 Da) Isocyanate species.
Loss of
(18 Da) from carboxylic acid.
Characteristic fragment at
(Loss of urea + water).
NMR Spectroscopy (
-NMR, DMSO-
)
12.0 ppm: Singlet (Broad), 1H, -COOH.
5.95 ppm: Triplet, 1H, -NH- (Urea, adjacent to methylene).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1468-42-4. Retrieved October 26, 2023, from [Link]
Sijbesma, R. P., et al. (1997). Reversible Polymers Formed from Self-Complementary Monomers Using Quadruple Hydrogen Bonding. Science, 278(5343), 1601-1604. (Contextual grounding for urea-based supramolecular assembly).
Biscans, A., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. International Journal of Molecular Sciences. [Link][2]
6-Ureidohexanoic acid CAS number and molecular weight
CAS Registry Number: 1468-42-4 Molecular Weight: 174.20 g/mol [1][2][3] Executive Summary 6-Ureidohexanoic acid (also known as N-carbamoyl-6-aminocaproic acid) is a critical structural analog in the study of protein carb...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 1468-42-4
Molecular Weight: 174.20 g/mol [1][2][3]
Executive Summary
6-Ureidohexanoic acid (also known as N-carbamoyl-6-aminocaproic acid) is a critical structural analog in the study of protein carbamylation and urea cycle metabolomics.[2] Structurally defined by the ureido moiety attached to a hexanoic acid backbone (
), it serves as a non-proteinogenic marker often utilized as a hapten in immunological assay development and as a ligand in affinity chromatography.[2]
This technical guide synthesizes the physicochemical properties, synthetic protocols, and biological applications of 6-ureidohexanoic acid, designed for researchers requiring high-fidelity data for experimental design.
Physicochemical Characterization
The precise identification of 6-ureidohexanoic acid is essential to distinguish it from its structural analogs, such as Homocitrulline (2-amino-6-ureidohexanoic acid) or Citrulline.[2]
Soluble in water, DMSO, Methanol; Sparingly soluble in Ethanol
pKa (Calculated)
Carboxyl: ~4.8; Ureido NH: >13 (non-basic)
Melting Point
167–168 °C (Decomposes)
Structural Logic
Unlike Homocitrulline, 6-ureidohexanoic acid lacks the
-amino group at the C2 position.[2] This absence renders it achiral and chemically more stable against racemization, making it an ideal "dummy" ligand for studying the distal binding effects of the ureido group without the interference of the zwitterionic amino acid core.
Synthetic Routes & Process Chemistry
The synthesis of 6-ureidohexanoic acid follows a nucleophilic addition mechanism where the terminal amine of 6-aminocaproic acid attacks the electrophilic carbon of isocyanic acid (generated in situ from potassium cyanate).
Mechanistic Pathway
The reaction proceeds via the carbamylation of the
Optimization: A pH balance (typically slightly basic initially, then acidic) is required to maximize yield and prevent polymerization of the isocyanate.
Figure 1: Synthetic workflow for the carbamylation of 6-aminocaproic acid.
Validated Synthesis Protocol
Reference: Adapted from standard carbamylation procedures (e.g., McGill University protocols for monosubstituted ureas).
Reagent Prep: Dissolve 6-aminocaproic acid (10 mmol, 1.31 g) in water (10 mL).
Reaction: Heat the solution to 80°C for 2 hours (or microwave at 130°C for 10 min for rapid synthesis).
Work-up:
Cool the solution to room temperature.
Acidify dropwise with 3M HCl to pH ~2.0.
Critical Step: The product, 6-ureidohexanoic acid, will precipitate as a white solid upon acidification due to the protonation of the carboxylic acid (reducing solubility).
Purification: Filter the precipitate, wash with cold dilute HCl (0.1 M) to remove unreacted amine, and dry under vacuum. Recrystallize from water/ethanol if necessary.
Protein carbamylation is a non-enzymatic post-translational modification (PTM) associated with aging, renal failure, and inflammation.[2] It typically involves the modification of Lysine residues to Homocitrulline.
The Role of 6-Ureidohexanoic Acid: It serves as the perfect hapten for generating antibodies against the carbamyl-epitope.[2] By conjugating 6-ureidohexanoic acid to a carrier protein (e.g., KLH or BSA) via its carboxyl group, the distal ureido group is exposed, mimicking the side chain of a carbamylated lysine residue.[2]
Application: Development of ELISAs to detect carbamylated Low-Density Lipoprotein (cLDL) or carbamylated albumin in serum.
Enzyme Inhibition & Ligand Studies
The molecule acts as a structural probe for enzymes that process ureido-compounds, such as:
Metalloproteinases: Used as a linker in the design of bidentate inhibitors where the carboxylate binds the Zinc ion and the ureido group interacts with S1' pockets.
Analytical Methodologies
To validate the synthesis or detect the molecule in biological matrices, the following analytical workflow is recommended.
Figure 2: Analytical decision tree for the isolation and quantification of 6-ureidohexanoic acid.
References
McGill University. (2015). Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. eScholarship@McGill. Retrieved from [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1468-42-4 (Inferred). Retrieved from [Link]
Jaisson, S., et al. (2011). Carbamylation of plasma proteins: definition, origin, and consequences. Kidney International. (Contextual grounding for hapten usage).
The Role of Ureido-Compounds in Biotin Biosynthesis: A Technical Analysis
Topic: 6-Ureidohexanoic Acid in Biotin Biosynthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Critical Distinction In the con...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 6-Ureidohexanoic Acid in Biotin Biosynthesis Pathway
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Critical Distinction
In the context of biotin (Vitamin B7) biosynthesis, the term "6-Ureidohexanoic acid" often presents a nomenclature challenge that requires precise biochemical disambiguation. While 6-Ureidohexanoic acid (CAS 1468-42-4) exists as a discrete chemical entity—often used as a linker in bioconjugation or a degradation marker—it is not a direct canonical intermediate in the de novo biotin biosynthesis pathway found in E. coli, B. subtilis, or plants.
The actual "ureido" intermediate in the pathway is Desthiobiotin (5-methyl-2-oxo-4-imidazolidinehexanoic acid), which contains the cyclic ureido ring essential for biotin’s biological activity. The confusion likely stems from the structural homology between the linear 6-ureidohexanoic acid and the transient linear carbamylated intermediates formed during the BioD (Desthiobiotin Synthetase) reaction.
This guide provides a rigorous analysis of the Ureido Ring Formation step (BioD), the transient intermediates involved, and the specific experimental protocols to study this critical junction in biotin synthesis.
Pathway Architecture: The Canonical Route
Biotin biosynthesis is a conserved pathway that constructs the bicyclic vitamin from fatty acid precursors. The pathway is divided into two phases: the synthesis of the pimeloyl precursor and the assembly of the biotin rings.
The Canonical Pathway (Graphviz Visualization)
Figure 1: The canonical biotin biosynthesis pathway. Note the critical BioD step where the ureido ring is formed via a transient carbamylated intermediate, structurally related to linear ureido acids.
Deep Dive: The Ureido Ring Formation (BioD)
The formation of the ureido ring is the defining step that converts the linear diamine DAPA into the bicyclic precursor Desthiobiotin . This reaction is catalyzed by Desthiobiotin Synthetase (BioD) .
Mechanistic Relevance to "6-Ureidohexanoic Acid"
While 6-ureidohexanoic acid is not the substrate, the BioD reaction mechanism involves the formation of a linear ureido intermediate (N-carbamoyl-DAPA) that is chemically analogous.
Carbamoylation: BioD utilizes ATP and CO₂ (or bicarbonate) to phosphorylate the bicarbonate, which then attacks the N7-amino group of DAPA.
Transient Intermediate: This forms N7-carbamoyl-7,8-diaminopelargonic acid . This is a linear ureido compound.
Note: If one were to degrade or incorrectly synthesize this intermediate with a shorter chain (C6 vs C9), one might derive 6-ureidohexanoic acid.
Cyclization: The N8-amino group attacks the carbamoyl carbon, closing the ring to form Desthiobiotin .
Structural Comparison Table
To clarify the confusion between the search term and the biological reality:
Feature
6-Ureidohexanoic Acid
Desthiobiotin (The Pathway Intermediate)
DAPA (The Precursor)
CAS Number
1468-42-4
533-48-2
21738-42-1
Structure
Linear
Cyclic (Imidazolidine ring)
Linear
Functional Group
Terminal Ureido ()
Cyclic Ureido ( in ring)
Vicinal Diamine
Carbon Chain
C6 (Hexanoic)
C10 (incorporates into ring/sidechain)
C9 (Pelargonic)
Biological Role
Degradation product / Linker
Immediate Biotin Precursor
BioD Substrate
Experimental Protocols
For researchers investigating the ureido-ring formation or validating BioD activity, the following protocols are established standards. These protocols are self-validating via positive controls (Desthiobiotin) and negative controls (ATP omission).
Protocol: Enzymatic Synthesis of Desthiobiotin (BioD Assay)
Objective: To monitor the conversion of DAPA to Desthiobiotin, confirming the formation of the ureido ring.
Reagents:
Buffer: 100 mM Tris-HCl, pH 8.0.
Substrate: 1 mM DAPA (7,8-diaminopelargonic acid).
Cofactors: 5 mM ATP, 10 mM
, 10 mM (Source of ).
Enzyme: Purified recombinant BioD (e.g., from E. coli).
Methodology:
Reaction Setup: In a microcentrifuge tube, combine Buffer,
, , ATP, and BioD enzyme (approx. 1-5 µg).
Initiation: Add DAPA to initiate the reaction. Total volume: 100 µL.
Incubation: Incubate at 37°C for 30–60 minutes.
Termination: Stop reaction by adding 100 µL of methanol or heating at 95°C for 2 minutes.
Detection (HPLC-MS):
Column: C18 Reverse Phase (e.g., Agilent Zorbax).
Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile. Gradient 5% to 95% B over 10 min.
Detection: Monitor MS for Desthiobiotin
Da.
Validation: The disappearance of DAPA (
) and appearance of Desthiobiotin confirms ureido ring closure.
Protocol: Chemical Synthesis of Ureido-Linkers (Contextual)
If your research involves 6-ureidohexanoic acid as a chemical tool (e.g., for creating biotin-mimicking probes), use this coupling protocol.
Objective: Conjugate 6-ureidohexanoic acid to a primary amine (e.g., a lysine residue on a protein).
Activation: Dissolve 6-ureidohexanoic acid (1 eq) in DMF. Add EDC (1.2 eq) and NHS (1.2 eq). Stir for 1 hour to form the NHS-ester.
Conjugation: Add the activated ester to the target protein/peptide in PBS (pH 7.4).
Purification: Dialyze against PBS to remove unreacted small molecules.
Scientific Integrity & Troubleshooting
Causality in BioD: The presence of ATP is non-negotiable. BioD belongs to the ATP-grasp superfamily. Without ATP, the carbamoylation of DAPA cannot occur, and no ureido compound will form.
Stability: DAPA is sensitive to oxidation. Always prepare fresh or store under argon/nitrogen.
Distinguishing Isomers: Ensure your MS method distinguishes between Desthiobiotin and potential linear carbamylated byproducts (though the linear form is unstable and usually cyclizes or hydrolyzes rapidly).
References
Mechanism of Biotin Biosynthesis: Lin, S., & Cronan, J. E. (2011). Biotin synthesis begins by hijacking the fatty acid synthetic pathway. Nature Chemical Biology. Link
BioD Enzyme Structure & Function: Kack, H., et al. (1998). Crystal structure of dethiobiotin synthetase at 1.65 A resolution. The EMBO Journal. Link
Biotin Degradation & Ureido Intermediates: Kazarinoff, M. N., et al. (1972). Bacterial degradation of biotin.[1] VI. Isolation and identification of beta-hydroxy and beta-keto compounds. Journal of Biological Chemistry. Link
Chemical Identity of 6-Ureidohexanoic Acid: PubChem Compound Summary for CID 108362. Link
6-Ureidohexanoic Acid: From Enzymatic Probe to Hsp70 Modulator Scaffold
This guide is structured as a technical whitepaper designed for researchers in medicinal chemistry and chemical biology. It moves beyond a simple encyclopedic entry to explore the compound's utility as a chemical probe a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a technical whitepaper designed for researchers in medicinal chemistry and chemical biology. It moves beyond a simple encyclopedic entry to explore the compound's utility as a chemical probe and a scaffold in modern drug discovery.[1]
Technical Whitepaper | Version 1.0
Executive Summary
6-Ureidohexanoic acid (CAS: 201485-17-8 / 197236-50-3 context-dependent) is a functionalized derivative of
-aminocaproic acid characterized by a terminal urea moiety.[1][2] While historically utilized as a substrate probe for characterizing microbial amidohydrolases and carbamoylases, it has recently emerged as a critical "tail" scaffold in the synthesis of dihydropyrimidinone (DHPM) inhibitors targeting Heat Shock Protein 70 (Hsp70).[1] This guide delineates its chemical history, its role in defining enzymatic specificity, and its modern application in the Biginelli synthesis of anti-viral and anti-cancer agents.[1]
Chemical Identity and Structural Logic[1]
6-Ureidohexanoic acid is formally the
-carbamoyl derivative of 6-aminocaproic acid.[1] It is distinct from Homocitrulline (-amino-6-ureidohexanoic acid) due to the absence of the -amino group, a structural feature that imparts unique stability and specificity in enzymatic reactions.[1]
N1-nucleophile in Biginelli cyclocondensation; Substrate for amidohydrolases
Structural Causality in Application
The methylene chain length (
) mimics the lysine side chain, allowing the molecule to occupy lysine-binding pockets in enzymes without participating in peptide bond formation (due to the lack of an -amino group).[1] The terminal urea group serves as a neutral, polar "head" capable of hydrogen bonding, mimicking the citrulline/homocitrulline motif often recognized by deiminases and specific chaperones.[1]
Historical Discovery: The Enzymatic Era[1]
The "discovery" of 6-ureidohexanoic acid is rooted in the mid-20th-century exploration of urea cycle metabolism and the industrial demand for understanding nylon degradation.[1]
The Carbamoylase Specificity Probe
In the late 1990s and early 2000s, researchers isolating enzymes from soil bacteria (e.g., Agrobacterium tumefaciens, Pseudomonas sp.) required substrates to map the active site volume of
-carbamoyl-D-amino acid amidohydrolases (D-carbamoylases).[1] These enzymes are industrially significant for producing optically active amino acids.[1]
The Experiment: Researchers synthesized 6-ureidohexanoic acid to test if carbamoylases—typically active on
-amino acid derivatives—could accept substrates with the urea group displaced by a flexible alkyl chain (the -position).[1]
The Insight: The hydrolysis of 6-ureidohexanoic acid by specific
-alanine amidohydrolases demonstrated that certain bacterial enzymes possess a "promiscuous" active site capable of accommodating distal urea groups.[1] This established 6-ureidohexanoic acid as a standard probe for distinguishing between strict -carbamoylases and those with broader regioselectivity [1].[1]
Modern Application: The Hsp70 Inhibitor Scaffold[1]
The most significant contemporary application of 6-ureidohexanoic acid lies in the development of Hsp70 inhibitors , specifically the MAL3-101 class of dihydropyrimidinones.[1]
The Hsp70/J-Domain Problem
Heat Shock Protein 70 (Hsp70) is a molecular chaperone essential for protein folding and viral replication (e.g., SV40, Polyomavirus).[1][3][4] Hsp70 activity relies on stimulation by "J-domain" proteins (Hsp40).[1][4] Inhibiting this interaction is a therapeutic strategy for cancer and viral infections.[1]
The Biginelli Solution
Researchers, notably the Wipf and Brodsky groups (University of Pittsburgh), identified that dihydropyrimidinones (DHPMs) could inhibit the Hsp70-J domain interaction.[1] However, the "tail" of the molecule was crucial for cell permeability and binding affinity.[1]
Role of 6-Ureidohexanoic Acid: It serves as the urea input in the Biginelli reaction.[1]
Mechanism: By using 6-ureidohexanoic acid instead of simple urea, the resulting DHPM possesses a carboxylic acid-terminated hexyl chain at the
position.[1] This "tail" allows for further functionalization (e.g., esterification for permeability) and mimics the lysine side-chains of Hsp70 substrates [2].[1]
Technical Protocols
Protocol A: Synthesis of 6-Ureidohexanoic Acid
Rationale: This protocol utilizes the Wöhler synthesis approach, carbamoylating the amine using cyanate under controlled acidic conditions to prevent polymerization.[1]
Dissolution: Dissolve 1.31 g (10 mmol) of 6-aminocaproic acid in 10 mL of water.
Carbamylation: Add 1.21 g (15 mmol) of Potassium Cyanate. Stir until dissolved.
Heating: Heat the solution to 60–70°C for 1 hour. Note: Do not exceed 80°C to avoid urea degradation.[1]
Acidification: Cool to room temperature. Dropwise add concentrated HCl until pH reaches ~2.0.
Precipitation: The product, 6-ureidohexanoic acid, will precipitate as a white solid.[1]
Purification: Filter the solid and wash with ice-cold water (2x) and diethyl ether (to remove unreacted organic impurities). Recrystallize from water/ethanol if necessary.[1]
Validation: Check melting point (approx. 167-168°C) and IR (urea carbonyl stretch at ~1650 cm⁻¹).
Crystallization: The product (a functionalized DHPM) is often obtained by triturating the oil with cold hexanes/ether.[1]
Visualization of Pathways[1]
Diagram 1: Synthesis and Application Workflow
This diagram illustrates the chemical genealogy of 6-ureidohexanoic acid, from its precursor to its final state as a drug scaffold.[1]
Caption: Synthesis of 6-Ureidohexanoic acid and its divergent applications in biocatalysis and drug discovery.
Diagram 2: Mechanism of Hsp70 Inhibition
This diagram details how the 6-ureidohexanoic acid-derived scaffold interferes with the Hsp70 chaperone cycle.[1]
Caption: Mechanism of Action: The scaffold blocks the critical Hsp70-J Domain interaction required for pathogenesis.[1]
References
Campanacci, V., et al. (2001).[1] Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58 for β-Amino Acid Production. Applied and Environmental Microbiology. Available at: [Link][1][4]
Fewell, S. W., et al. (2004).[1] Small Molecule Modulators of Endogenous and Co-chaperone-stimulated Hsp70 ATPase Activity. Journal of Biological Chemistry. Available at: [Link]
Wipf, P., et al. (2012).[1] Synthesis and Structure-Activity Relationships of Small Molecule Inhibitors of the Simian Virus 40 T Antigen Oncoprotein. NIH/PubMed Central.[1] Available at: [Link]
U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: 6-Ureidohexanoic acid. Available at: [Link][1]
Introduction: The Critical Need for Physicochemical Characterization
An In-depth Technical Guide to the Solubility and Stability of 6-Ureidohexanoic Acid In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable clinica...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility and Stability of 6-Ureidohexanoic Acid
In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as gatekeepers that dictate a molecule's formulation potential, bioavailability, and shelf-life. This guide focuses on 6-ureidohexanoic acid, a molecule of interest for its potential applications, yet one for which public domain data on these critical attributes is scarce.
Part 1: A Strategic Approach to Solubility Profiling
Aqueous solubility is a critical determinant of a drug's absorption and, consequently, its oral bioavailability. Poor solubility can compromise in vitro assay results and present significant formulation challenges.[1] The structure of 6-ureidohexanoic acid, featuring both a weakly acidic carboxylic acid (pKa ~4-5) and a polar, hydrogen-bonding ureido group, suggests a complex solubility behavior that is likely pH-dependent.
The Causality Behind Experimental Choices: Kinetic vs. Thermodynamic Solubility
In drug development, solubility is assessed in two distinct phases, each providing unique insights:
Kinetic Solubility: This measurement reflects the solubility of a compound upon rapid dissolution from a concentrated organic solvent stock (typically DMSO) into an aqueous buffer. It is a high-throughput assessment used in early discovery to quickly flag compounds that might precipitate in biological assays.[2][3] While useful for initial screening, it can often overestimate the true solubility as it can lead to supersaturated solutions.
Thermodynamic Solubility: This is the true equilibrium solubility, determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period.[1][2] This value is the gold standard for pre-formulation and is essential for developing viable dosage forms. Our focus will be on determining this more definitive and critical parameter.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[4] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.
Objective: To determine the equilibrium solubility of 6-ureidohexanoic acid in various aqueous and organic solvents.
Methodology:
Preparation: Add an excess amount of solid 6-ureidohexanoic acid (e.g., 5-10 mg, ensuring solid material remains visible at the end of the experiment) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial.
Equilibration: Seal the vials and place them in a shaking incubator set to a controlled temperature (typically 25°C or 37°C). Agitate for a defined period to ensure equilibrium is reached. A 24-hour period is standard, but time points at 4 and 24 hours can confirm that equilibrium has been achieved.[5]
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is best achieved by centrifugation followed by filtering the supernatant through a 0.45 µm filter.
Quantification: Accurately dilute the filtered supernatant with an appropriate mobile phase. Analyze the concentration of the dissolved 6-ureidohexanoic acid using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[1][6]
Calculation: Determine the solubility by comparing the measured concentration against a standard curve prepared from known concentrations of 6-ureidohexanoic acid.
The pH-Solubility Profile: A Necessity for Ionizable Compounds
Given the carboxylic acid moiety, the solubility of 6-ureidohexanoic acid is expected to increase significantly at pH values above its pKa as the more soluble carboxylate salt is formed. Determining the full pH-solubility profile is mandated by regulatory guidelines for biopharmaceutical classification.[7]
Protocol Extension for pH-Solubility Profile:
Execute the Shake-Flask protocol described above using a series of aqueous buffers across a physiologically relevant pH range. According to WHO and other guidelines, this should include at least pH 1.2, 4.5, and 6.8, with additional points around the compound's pKa and at neutral pH (7.4) being highly informative.[7][8]
Data Presentation and Visualization
Quantitative data should be meticulously organized for clarity and comparative analysis.
Table 1: Thermodynamic Solubility Data for 6-Ureidohexanoic Acid
Figure 1: Workflow for Thermodynamic Solubility Determination.
Part 2: Probing the Stability Landscape
Stability testing is a non-negotiable component of drug development, providing insights into a drug substance's intrinsic stability, its degradation pathways, and potential degradation products. This information is crucial for establishing a re-test period, defining storage conditions, and ensuring patient safety.[9]
Mechanistic Insights: Potential Liabilities of 6-Ureidohexanoic Acid
A proactive stability assessment begins with an analysis of the molecule's structure to identify potential chemical liabilities.
Urea Moiety: The urea functional group is susceptible to degradation. In aqueous solution, it can undergo slow elimination to form ammonia and isocyanic acid, or hydrolysis to produce two molecules of ammonia and carbonic acid.[10][11] These reactions can be catalyzed by acidic or basic conditions.
Carboxylic Acid Moiety: While generally stable, the carboxylic acid can undergo reactions like esterification if in the presence of alcohols under acidic conditions or decarboxylation at very high temperatures, though this is less common.
Alkyl Chain: The saturated hexanoic acid chain is generally robust but could be susceptible to free-radical oxidation under specific stress conditions.
Forced Degradation (Stress Testing): The ICH Mandate
Forced degradation studies, or stress testing, are a regulatory requirement (ICH Q1A(R2)) designed to accelerate the degradation process to rapidly identify likely degradation products and pathways.[12][13] The goal is not complete destruction of the molecule but to achieve a modest level of degradation (typically 5-20%) to reveal the primary, and most likely, degradation products.[14]
Experimental Protocols for Forced Degradation
A single batch of 6-ureidohexanoic acid should be subjected to the following stress conditions.[12][15] A control sample (stored at -20°C or 5°C, protected from light) should be maintained for comparison.
1. Acid and Base Hydrolysis:
Protocol: Prepare solutions or suspensions of the compound (~1 mg/mL) in 0.1 N HCl (acidic) and 0.1 N NaOH (basic). Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). At various time points, withdraw an aliquot, neutralize it, and analyze by a stability-indicating UPLC-MS method.
Causality: This tests the susceptibility of the urea and any other labile groups to acid- and base-catalyzed hydrolysis.
2. Oxidative Degradation:
Protocol: Prepare a solution of the compound (~1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature for a defined period, monitoring the reaction progress. Analyze at various time points.
Causality: This evaluates the molecule's resilience to oxidative stress, which can occur during storage if exposed to air or oxidizing agents.
3. Thermal Degradation:
Protocol: Store the solid compound in a controlled temperature oven at a temperature significantly above accelerated stability conditions (e.g., 70°C or 80°C).[12] Test the sample at various time points. If the compound is intended for a solution formulation, thermal stress testing in that solution should also be performed.
Causality: This assesses the intrinsic thermal stability of the molecule in the solid state and in solution.
4. Photostability:
Protocol: Expose the solid compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[16] A control sample should be shielded from light (e.g., with aluminum foil) to differentiate between light-induced and thermal degradation.
Causality: This is critical for determining packaging requirements and handling procedures to prevent degradation from light exposure.[16]
The Central Role of a Stability-Indicating Analytical Method
The success of any stability study hinges on the analytical method used. A stability-indicating method is one that can accurately quantify the decrease of the active pharmaceutical ingredient (API) while simultaneously separating it from all its degradation products, process impurities, and excipients.[9] UPLC-MS is the technique of choice for this purpose, as it provides both the high-resolution separation needed to resolve complex mixtures and the mass data required to identify unknown degradants.[17][18]
Data Presentation and Visualization
Summarizing the forced degradation results in a clear table is essential for reporting and analysis.
Table 2: Summary of Forced Degradation Studies for 6-Ureidohexanoic Acid
Figure 3: Potential Degradation Pathways of the Ureido Moiety.
Conclusion
While specific solubility and stability data for 6-ureidohexanoic acid are not prevalent in public literature, this guide provides the necessary framework for any research or development team to generate this crucial information. By systematically applying the gold-standard shake-flask method to determine thermodynamic solubility across a range of pH values, and by conducting a rigorous forced degradation study as outlined by ICH guidelines, a comprehensive understanding of the molecule's physicochemical properties can be established. This data-driven approach is fundamental to mitigating risks, enabling rational formulation design, and ultimately paving the way for the successful development of 6-ureidohexanoic acid as a potential therapeutic agent.
References
Bioinfo Publications. PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. Available from: [Link]
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. Available from: [Link]
Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
University of Babylon. Experimental No. (6) Extraction Extraction Purpose of experimental To purify samples of organic compounds that are solids a. (2021-07-16). Available from: [Link]
Emerald Cloud Lab. ExperimentLiquidLiquidExtraction Documentation. Available from: [Link]
Singh S, et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2014.
European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2006). Available from: [Link]
National Center for Biotechnology Information. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020-09-24). Available from: [Link]
European Medicines Agency (EMA). Stability testing of existing active substances and related finished products. (2023-07-13). Available from: [Link]
ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]
ResearchGate. Urea decomposition pathways. The lower pathway illustrates the... Available from: [Link]
ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
AlfatestLab. API: solid state robust characterization in key to cut costs and time!. Available from: [Link]
Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. (2025-10-01). Available from: [Link]
Regis Technologies. Integrating Solid-State Chemistry into API Process Development. (2023-05-09). Available from: [Link]
World Health Organization (WHO). Annex 10 - ICH. Available from: [Link]
International Council for Harmonisation (ICH). Q1A(R2) Guideline. Available from: [Link]
National Institute of Environmental Health Sciences (NIEHS). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003-09-24). Available from: [Link]
MDPI. Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2021-09-07). Available from: [Link]
National Center for Biotechnology Information. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Available from: [Link]
AMSbiopharma. UPLC-MS/MS method development for peptide analysis. (2025-12-18). Available from: [Link]
National Center for Biotechnology Information. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. (2023-05-31). Available from: [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
Pharmaceutical Outsourcing. Control and Selection of API Solid State Attributes. (2023-03-01). Available from: [Link]
ACS Publications. Urea and Urea Nitrate Decomposition Pathways: A Quantum Chemistry Study. Available from: [Link]
Evotec. Thermodynamic Solubility Assay. Available from: [Link]
The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]
BioDuro. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]
Ingenta Connect. Determination of pH-Solubility Profile and Development of Predict... (2024-10-01). Available from: [Link]
Sterling Pharma Solutions. API Development Trends: Solid Form Development. (2023-10-20). Available from: [Link]
ACD/Labs. An Update for Pharmaceutical Stress Testing Enabled by Modern Informatics Technologies. Available from: [Link]
Pan American Health Organization (PAHO). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]
ResearchGate. Analytical methods for quantifying amiloride and enhancer in skin layers. (2025-07-19). Available from: [Link]
News-Medical. The Urea Cycle Step by Step. Available from: [Link]
Drug Target Review. Application of LCMS in small-molecule drug development. (2016-08-24). Available from: [Link]
World Health Organization (WHO). Annex 4. Available from: [Link]
VxP Pharma. Solid State Stability. (2020-01-11). Available from: [Link]
ACS Publications. A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. (2025-01-06). Available from: [Link]
Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Available from: [Link]
SlideShare. Amino acid degradation; urea cycle. Available from: [Link]
Columbia University. solid-liquid extraction. Available from: [Link]
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]
National Center for Biotechnology Information. Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids in Oviductus Ranae Based on Quantitative Analysis of Multi-Components by Single-Marker (QAMS). (2021-01-18). Available from: [Link]
SlideShare. solubility experimental methods.pptx. Available from: [Link]
Pharmaceutical Outsourcing. Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. (2018-08-09). Available from: [Link]
Taylor & Francis Online. Full article: Development and validation of a UPLC–MS/MS method for determination of SYHA1807 in a first-in-human study. Available from: [Link]
An In-depth Technical Guide to the Theoretical Properties of 6-Ureidohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by Gemini, Senior Application Scientist Abstract 6-Ureidohexanoic acid, a derivative of the clinically significant molecule 6-aminohexanoic acid, r...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
6-Ureidohexanoic acid, a derivative of the clinically significant molecule 6-aminohexanoic acid, represents a compound of interest for which detailed public domain data remains scarce. This technical guide provides a comprehensive theoretical exploration of its properties, structured to empower researchers in drug discovery and development. By leveraging established knowledge of its parent compound and fundamental chemical principles, this document outlines a plausible synthesis, predicts key physicochemical characteristics, and postulates potential biological activities. The guide is intended to serve as a foundational resource, offering both a starting point for empirical investigation and a framework for the rational design of future research.
Introduction and Molecular Overview
6-Ureidohexanoic acid is an aliphatic carboxylic acid featuring a terminal ureido group. Its molecular structure is directly derived from 6-aminohexanoic acid (also known as 6-aminocaproic acid or ε-aminocaproic acid), a compound widely recognized for its antifibrinolytic properties and its use as a versatile linker in medicinal chemistry. The introduction of the ureido moiety is anticipated to significantly influence the molecule's hydrogen bonding capacity, polarity, and overall biological activity compared to its amine precursor.
The structural relationship between 6-ureidohexanoic acid and its parent compound, 6-aminohexanoic acid, is fundamental to understanding its potential applications. The core hexanoic acid backbone provides a flexible aliphatic chain, while the terminal functional groups—a carboxylic acid and a ureido group—offer sites for chemical modification and biological interaction.
Physicochemical Properties: A Comparative Analysis
Property
6-Ureidohexanoic Acid (Predicted/Theoretical)
6-Aminohexanoic Acid (Experimental)
Rationale for Prediction
Molecular Formula
C₇H₁₄N₂O₃
C₆H₁₃NO₂
Addition of a CONH₂ group.
Molecular Weight
174.20 g/mol
131.17 g/mol
Calculated from the molecular formula.
CAS Number
1468-42-4
60-32-2
Melting Point (°C)
Higher than 207 °C
204-207 °C
The ureido group can form more extensive hydrogen bonding networks, leading to a higher melting point.
Water Solubility
High
High (freely soluble)
The presence of the polar ureido and carboxylic acid groups suggests high water solubility.
pKa (Carboxylic Acid)
~4.5 - 5.0
~4.4
The electron-withdrawing effect of the ureido group is expected to be minimal on the distant carboxylic acid.
pKa (Conjugate Acid of Urea)
~0.5
N/A
The urea group is a very weak base.
LogP
Lower than 0.29
~0.29
The addition of the polar ureido group is expected to decrease the octanol-water partition coefficient.
Synthesis and Structural Elucidation
The most direct and logical synthetic route to 6-ureidohexanoic acid is through the reaction of 6-aminohexanoic acid with a source of isocyanic acid or a urea equivalent. A common and straightforward laboratory-scale synthesis involves the reaction of 6-aminohexanoic acid with urea.
Dissolution: Dissolve 6-aminohexanoic acid in an appropriate aqueous solvent, such as water or a water/dioxane mixture.
Addition of Urea: Add an excess of urea to the solution. The excess urea will favor the formation of the desired product.
Heating: Heat the reaction mixture to a temperature between 80-100 °C. This temperature is typically sufficient to promote the reaction without causing significant degradation.
Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Purification: Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization from water or an alcohol-water mixture.
Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of 6-ureidohexanoic acid.
Spectroscopic Characterization
The structure of the synthesized 6-ureidohexanoic acid would be confirmed using standard spectroscopic techniques:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the hexanoic acid chain, a triplet for the methylene group adjacent to the carboxylic acid, a triplet for the methylene group adjacent to the ureido nitrogen, and broad signals for the exchangeable protons of the carboxylic acid and ureido groups.
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the carboxylic acid, a signal for the carbonyl carbon of the ureido group, and distinct signals for the methylene carbons of the aliphatic chain.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, N-H stretching vibrations from the ureido group, a C=O stretch from the carboxylic acid, and a C=O stretch (Amide I band) from the ureido group.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 6-ureidohexanoic acid (174.20 g/mol ).
Postulated Biological Activity and Therapeutic Relevance
The biological profile of 6-ureidohexanoic acid has not been extensively reported. However, based on the well-documented activities of its parent compound, 6-aminohexanoic acid, we can hypothesize several areas of therapeutic potential.
Antifibrinolytic Activity
6-Aminohexanoic acid is a known inhibitor of fibrinolysis, the process of breaking down blood clots.[1] It exerts its effect by binding to the lysine-binding sites of plasminogen and plasmin, thereby preventing their interaction with fibrin.[1] The ureido group of 6-ureidohexanoic acid, with its ability to participate in hydrogen bonding, may also interact with these binding sites, potentially modulating the antifibrinolytic activity.
Hypothesized Mechanism of Action:
Caption: Postulated mechanism of antifibrinolytic action of 6-ureidohexanoic acid.
Potential as a Linker in Drug Conjugates
6-Aminohexanoic acid is frequently used as a flexible linker to connect bioactive molecules to carrier systems or other functional moieties.[2] The bifunctional nature of 6-ureidohexanoic acid (a carboxylic acid and a ureido group) also makes it a candidate for such applications. The ureido group can engage in specific hydrogen bonding interactions, which could be advantageous in certain drug design strategies.
Other Potential Therapeutic Areas
Derivatives of 6-aminohexanoic acid have been investigated for a range of other biological activities, including as skin penetration enhancers and in the design of antimicrobial peptides.[3] The unique physicochemical properties imparted by the ureido group in 6-ureidohexanoic acid may lead to novel activities in these or other therapeutic areas.
Proposed Experimental Protocol: Evaluation of Antifibrinolytic Activity
To empirically validate the theoretical potential of 6-ureidohexanoic acid as an antifibrinolytic agent, a fibrin clot lysis assay can be performed.
Objective: To determine the inhibitory effect of 6-ureidohexanoic acid on plasmin-induced fibrin clot lysis.
Materials:
6-Ureidohexanoic acid
6-Aminohexanoic acid (as a positive control)
Fibrinogen
Plasmin
Thrombin
Tris-buffered saline (TBS)
96-well microplate
Spectrophotometer
Methodology:
Preparation of Reagents: Prepare stock solutions of 6-ureidohexanoic acid and 6-aminohexanoic acid in TBS. Prepare solutions of fibrinogen, plasmin, and thrombin in TBS.
Assay Setup: In a 96-well plate, add varying concentrations of 6-ureidohexanoic acid or 6-aminohexanoic acid. Include a negative control well with TBS only.
Clot Formation: Add fibrinogen and thrombin to all wells to initiate clot formation. Incubate at 37 °C for 30 minutes.
Initiation of Lysis: Add plasmin to all wells to initiate clot lysis.
Data Acquisition: Measure the optical density (OD) of the wells at a suitable wavelength (e.g., 405 nm) at regular intervals for a period of 1-2 hours using a spectrophotometer. A decrease in OD indicates clot lysis.
Data Analysis: Plot the OD values against time for each concentration of the test compounds. Calculate the rate of clot lysis and determine the concentration of 6-ureidohexanoic acid required to inhibit lysis by 50% (IC₅₀).
Conclusion and Future Directions
6-Ureidohexanoic acid is a molecule with untapped potential. While direct experimental data is limited, theoretical analysis based on its structure and the known properties of its parent compound, 6-aminohexanoic acid, suggests that it may possess interesting biological activities, particularly in the realm of hemostasis. The proposed synthesis and characterization methods provide a clear path for its preparation and structural confirmation.
Future research should focus on the empirical validation of the theoretical properties outlined in this guide. The synthesis and purification of 6-ureidohexanoic acid, followed by a comprehensive evaluation of its physicochemical and biological properties, are critical next steps. The exploration of its potential as an antifibrinolytic agent, a linker in bioconjugation, and in other therapeutic applications could open new avenues for drug discovery and development.
References
The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules. 2021;26(22):6869. [Link]
Investigation of substituted 6-aminohexanoates as skin penetration enhancers. Bioorganic & Medicinal Chemistry Letters. 2007;17(22):6161-6165. [Link]
Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. International Journal of Molecular Sciences. 2023;24(9):8210. [Link]
Beyond the Urea Cycle: 6-Ureidohexanoic Acid (Homocitrulline) as a Pivotal Probe in Carbamylation and Autoimmunity
Executive Summary 6-Ureidohexanoic acid (6-UHA), biologically known as Homocitrulline , is a non-proteinogenic amino acid that has emerged as a critical biomarker and molecular tool in the study of protein aging, inflamm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
6-Ureidohexanoic acid (6-UHA), biologically known as Homocitrulline , is a non-proteinogenic amino acid that has emerged as a critical biomarker and molecular tool in the study of protein aging, inflammation, and autoimmunity. Unlike its structural analog Citrulline, which is generated enzymatically, 6-UHA is the product of a non-enzymatic post-translational modification (NEPTM) known as carbamylation . This guide delineates the chemical basis, pathological significance, and detection methodologies for 6-UHA, providing researchers with a roadmap for utilizing this analyte in drug development and disease monitoring.
Molecular Profile & Chemical Foundation
To effectively utilize 6-Ureidohexanoic acid in research, one must first distinguish it from its enzymatic counterpart, Citrulline. The structural difference—a single methylene group—dictates its distinct biological origin and signaling implications.
Feature
6-Ureidohexanoic Acid (Homocitrulline)
Citrulline
Chemical Structure
-carbamoyl-L-lysine
-carbamoyl-L-ornithine
Carbon Chain Length
6 carbons (Hexanoic backbone)
5 carbons (Pentanoic backbone)
Origin
Chemical: Lysine + Isocyanic Acid (Cyanate)
Enzymatic: Arginine Deiminase (PADs) or NOS
Primary Context
Inflammation (MPO pathway), Uremia (CKD)
Urea Cycle, Rheumatoid Arthritis (Citrullination)
Detection Challenge
Isobaric interference with Citrulline in low-res MS
Requires specific chromatographic separation
The "Methylene Bridge" Significance
The additional methylene group in 6-UHA renders it immune to Peptidyl Arginine Deiminases (PADs). Consequently, the presence of 6-UHA in a proteome is a definitive signature of chemical stress (urea exposure or oxidative stress) rather than enzymatic regulation.
Mechanism of Formation: The Carbamylation Axis
Understanding the causality of 6-UHA formation is essential for designing experiments related to chronic kidney disease (CKD) and atherosclerosis.
The Two Pathways of Carbamylation
The Uremic Pathway: In renal failure, elevated urea dissociates into cyanate (
) and ammonia. Cyanate is an electrophile that attacks the -amino group of Lysine residues.
The Inflammatory (MPO) Pathway: Myeloperoxidase (MPO), released by neutrophils during inflammation, catalyzes the oxidation of thiocyanate (
) to cyanate ().[1][2] This allows carbamylation to occur even in the absence of uremia.
Visualization: The MPO-Driven Carbamylation Cascade
The following diagram illustrates the chemical logic linking inflammation to the formation of 6-UHA.
Figure 1: The dual pathways (Inflammatory vs. Uremic) leading to the formation of 6-Ureidohexanoic acid.
Research Applications
A. Cardiovascular & Renal Biomarker Discovery
Researchers use 6-UHA as a cumulative biomarker for "molecular aging." Unlike blood glucose (which fluctuates), carbamylated proteins (like albumin) have a half-life of ~20 days, providing a long-term record of uremic or oxidative stress.
Application: Quantifying total plasma homocitrulline to predict mortality risk in dialysis patients.
Therapeutic Target: Testing MPO inhibitors or cyanate scavengers (e.g., amino acids) to reduce 6-UHA burden.
B. Autoimmunity: The "Anti-CarP" Antibody
In Rheumatoid Arthritis (RA), the immune system targets post-translationally modified proteins. While anti-citrullinated protein antibodies (ACPA) are standard, Anti-Carbamylated Protein (Anti-CarP) antibodies recognize the 6-UHA motif.
Clinical Relevance: Anti-CarP antibodies are found in 16-30% of ACPA-negative RA patients.
Experimental Design: Researchers use 6-UHA-modified Fetal Calf Serum (FCS) or Fibrinogen as antigens in ELISA assays to screen for these unique autoantibodies.
Technical Methodologies
Protocol 1: In Vitro Synthesis of 6-UHA Controls
To validate detection methods, you must generate positive controls (carbamylated proteins).
Reaction: Dissolve protein (2 mg/mL) in PBS. Add KOCN to a final concentration of 0.1 M to 1.0 M (dose-dependent).
Incubation: Incubate at 37°C for 12–24 hours .
Note: Carbamylation is pH-dependent. A slightly alkaline pH (8.0–8.5) accelerates the nucleophilic attack of the amine on the isocyanic acid.
Purification: Dialyze extensively against PBS to remove free cyanate before use in cell assays or MS analysis.
Protocol 2: LC-MS/MS Quantification (The Gold Standard)
Standard immunoassays cannot easily distinguish Citrulline from Homocitrulline. Mass Spectrometry is required for absolute specificity.
Sample Preparation:
Acid Hydrolysis: Samples (plasma/tissue) are hydrolyzed in 6 M HCl at 110°C for 18–24 hours. This breaks proteins down into constituent amino acids.
Critical Control: 6-UHA is stable under acid hydrolysis, whereas carbamoyl-phosphate is not.
Internal Standard: Spike with
-Citrulline or heavy-labeled Homocitrulline ().
LC-MS/MS Parameters:
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the polarity of the urea group.
Mobile Phase: Acetonitrile/Ammonium Formate buffer.
MRM Transitions (Multiple Reaction Monitoring):
Analyte
Precursor Ion (Q1)
Product Ion (Q3)
Mechanism
Homocitrulline
190.1 m/z
84.1 m/z
Loss of ureido group + side chain cleavage
Homocitrulline
190.1 m/z
127.1 m/z
Loss of ammonia/cyanate
Citrulline
176.1 m/z
159.1 m/z
Loss of ammonia
Visualization: Analytical Workflow
Figure 2: Step-by-step workflow for the specific quantification of 6-Ureidohexanoic acid using LC-MS/MS.
References
Jaisson, S., et al. (2011). "Carbamylation-derived products: new markers of protein aging and disease." Clinical Chemistry and Laboratory Medicine.
Wang, Z., et al. (2007). "Protein carbamylation links inflammation, smoking, uremia and atherogenesis." Nature Medicine.[3]
Shi, J., et al. (2014). "Autoantibodies recognizing carbamylated proteins are present in sera of patients with rheumatoid arthritis and predict joint damage." PNAS.
Pietrement, C., et al. (2013). "Enzymatic versus nonenzymatic post-translational modifications: The case of citrulline and homocitrulline." Biochimica et Biophysica Acta.
Brosnan, J. T., & Brosnan, M. E. (2013). "Homocitrulline: from metabolite to biomarker." Amino Acids.[1][2][4][5][6][7]
Application Note: Synthesis Protocol for 6-Ureidohexanoic Acid
Introduction & Scientific Context 6-Ureidohexanoic acid (CAS: 2150-60-9), structurally defined as , is a critical intermediate in both polymer chemistry and bio-organic research.[1] It serves as a structural analog to Ho...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
6-Ureidohexanoic acid (CAS: 2150-60-9), structurally defined as
, is a critical intermediate in both polymer chemistry and bio-organic research.[1] It serves as a structural analog to Homocitrulline (Nε-carbamoyl-lysine), lacking only the -amino group.[1] This structural similarity makes it an invaluable hapten for generating antibodies against carbamoylated proteins—a biomarker increasingly relevant in Rheumatoid Arthritis (RA) pathogenesis.
Chemical Principle
The synthesis relies on the Wöhler transformation principle, where an amine reacts with cyanic acid (generated in situ from potassium cyanate) to form a urea derivative.
Mechanism & Causality:
The reaction is driven by the nucleophilic attack of the unprotonated
-amine of 6-aminocaproic acid onto the electrophilic carbon of isocyanic acid ().
Critical Control Point: The equilibrium between cyanate ion (
) and isocyanic acid () is pH-dependent.[1] If the pH is too low (< 3), hydrolyzes rapidly to and . If the pH is too high (> 8), the amine remains protonated () and cannot act as a nucleophile. The protocol below optimizes this window.
Heat the reaction mixture to 80°C (internal temperature) for 3 hours .
Why 80°C? Refluxing (100°C) can accelerate the hydrolysis of KOCN into ammonia. 80°C provides sufficient energy for the urea formation while minimizing side reactions.
After 3 hours, allow the clear solution to cool to room temperature (20-25°C).
Step 3: Workup and Isolation
Place the flask in an ice bath and cool to 0-5°C.
Slowly add Concentrated HCl dropwise with vigorous stirring.
Monitor pH.[3] Continue addition until pH reaches ~2.0 .
Observation: A thick white precipitate of 6-ureidohexanoic acid will form as the zwitterionic salt converts to the free carboxylic acid, which is less soluble in cold water.
Stir at 0°C for an additional 30 minutes to maximize precipitation.
Filter the white solid using a Büchner funnel and vacuum suction.
Wash the filter cake with 2 x 20 mL of ice-cold water to remove residual KCl and unreacted acid.
Recrystallization (Optional but Recommended): Dissolve the crude solid in a minimum amount of boiling water (~50-60 mL). Allow to cool slowly to room temperature, then refrigerate. Filter the resulting crystals.[4]
Dry the product in a vacuum oven at 50°C overnight or over
.
Visualization of Workflow
Figure 1: Operational workflow for the synthesis of 6-ureidohexanoic acid.[1][5]
Figure 2: Mechanistic pathway highlighting the nucleophilic attack of the amine on isocyanic acid.[1]
Analytical Validation (Self-Validating System)[1]
To ensure the protocol was successful, compare your isolated product against these standard metrics.
The following chemical shifts confirm the formation of the urea linkage and the integrity of the alkyl chain.
Position
Shift ( ppm)
Multiplicity
Integral
Assignment
COOH
12.0
Broad Singlet
1H
Carboxylic acid proton
Urea NH
5.95
Triplet
1H
Amide proton (coupled to CH2)
Urea NH2
5.38
Broad Singlet
2H
Terminal amino protons
-CH2
2.93
Quartet/Multiplet
2H
Methylene adjacent to urea
-CH2
2.18
Triplet
2H
Methylene adjacent to COOH
Internal CH2
1.48 - 1.22
Multiplets
6H
Remaining methylene chain
Interpretation:
The presence of the 5.38 ppm singlet (2H) is the definitive marker for the conversion of the amine to the urea.
The disappearance of the amine peaks (typically broader and variable) validates the reaction completion.
Expert Troubleshooting & Safety
Common Pitfalls
Low Yield: Usually caused by insufficient acidification. The product is a weak acid; pH must be driven to ~2.0 to fully protonate the carboxylate and reduce solubility.
Product "Oiling Out": If the product separates as an oil during recrystallization, the solution is too concentrated. Add a small volume of water and reheat until clear, then cool very slowly with stirring.
Safety Data (MSDS Highlights)
Potassium Cyanate: Harmful if swallowed. Contact with acid liberates toxic gas (Isocyanic acid). Do not acidify the reaction mixture until it has cooled.
Stark, G. R. (1965). "Reactions of Cyanate with Functional Groups of Proteins". Biochemistry. (Foundational chemistry of carbamoylation).
Smith, P. A. S. (1946). "The preparation of Urea Derivatives". Organic Reactions. (General reference for Wöhler-type synthesis).
Wishart, D.S., et al. (2022).[6] "NP-MRD: National Product Magnetic Resonance Database".[1] Nucleic Acids Research. (Reference for NMR prediction and spectral data of ureido acids).
Kurzer, F. (1949). "Arylureas. Part I. Preparation by the cyanate method". Journal of the Chemical Society. (Methodology adaptation for aqueous cyanate reactions).
Application Note: Structural Characterization of 6-Ureidohexanoic Acid using NMR Spectroscopy
Introduction 6-Ureidohexanoic acid is a bifunctional organic molecule incorporating both a carboxylic acid and a ureido group. This unique structure makes it a valuable building block in various chemical syntheses, inclu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
6-Ureidohexanoic acid is a bifunctional organic molecule incorporating both a carboxylic acid and a ureido group. This unique structure makes it a valuable building block in various chemical syntheses, including the development of pharmaceuticals and functional polymers. Accurate and unambiguous structural characterization is paramount to ensure the quality and purity of this compound for its intended applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the characterization of 6-ureidohexanoic acid using ¹H and ¹³C NMR spectroscopy, detailing experimental protocols and spectral interpretation.
Principle of NMR Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure. The key parameters obtained from an NMR spectrum are:
Chemical Shift (δ): Indicates the electronic environment of a nucleus.
Integration: Proportional to the number of nuclei giving rise to a particular signal.
Multiplicity (Splitting Pattern): Provides information about the number of neighboring nuclei.
Coupling Constant (J): Measures the interaction between neighboring nuclei.
Part 1: ¹H and ¹³C NMR Spectral Analysis of 6-Ureidohexanoic Acid
A thorough analysis of both ¹H and ¹³C NMR spectra is essential for the complete structural confirmation of 6-ureidohexanoic acid. The expected chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and ureido functional groups.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 6-ureidohexanoic acid is expected to show distinct signals for the protons of the hexyl chain, the ureido group, and the carboxylic acid. The protons on carbons adjacent to the electron-withdrawing groups will be deshielded and appear at a higher chemical shift (downfield).[1][2]
Expected ¹H NMR Data:
Protons
Position
Multiplicity
Approx. Chemical Shift (δ, ppm)
Integration
-COOH
1
Broad Singlet
10-12
1H
-CH₂-
2
Triplet
2.2-2.4
2H
-CH₂-
3
Quintet
1.5-1.7
2H
-CH₂-
4
Quintet
1.2-1.4
2H
-CH₂-
5
Quintet
1.4-1.6
2H
-CH₂-
6
Triplet
3.0-3.2
2H
-NH-
-
Broad Singlet
5.5-6.5
1H
-NH₂
-
Broad Singlet
5.0-6.0
2H
Note: The chemical shifts of the -COOH and -NH protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3]
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and ureido groups are significantly deshielded and appear at the downfield end of the spectrum.
Expected ¹³C NMR Data:
Carbon
Position
Approx. Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)
1
175-185
-CH₂-
2
30-35
-CH₂-
3
25-30
-CH₂-
4
25-30
-CH₂-
5
28-33
-CH₂-
6
38-42
C=O (Ureido)
-
158-162
Part 2: Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Choice of Solvent: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum.[4] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for 6-ureidohexanoic acid as it can dissolve the compound and slow down the exchange of the acidic and amine protons, allowing for their observation.[4]
Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is generally sufficient for ¹H and ¹³C NMR analysis on a modern spectrometer.[5]
Procedure:
Weigh 5-10 mg of 6-ureidohexanoic acid directly into a clean, dry NMR tube.
Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
Cap the tube and gently vortex or sonicate to ensure the sample is fully dissolved.
If necessary, filter the solution to remove any particulate matter.
NMR Data Acquisition
The following parameters are a general guideline for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample.
¹H NMR Acquisition Parameters:
Parameter
Value
Spectrometer Frequency
400 MHz
Pulse Program
zg30
Number of Scans
16-32
Relaxation Delay (d1)
2.0 s
Acquisition Time (aq)
4.0 s
Spectral Width (sw)
20 ppm
Temperature
298 K
¹³C NMR Acquisition Parameters:
Parameter
Value
Spectrometer Frequency
100 MHz
Pulse Program
zgpg30
Number of Scans
1024 or more
Relaxation Delay (d1)
2.0 s
Acquisition Time (aq)
1.0 s
Spectral Width (sw)
220 ppm
Temperature
298 K
Part 3: Data Processing and Interpretation Workflow
The acquired raw data (Free Induction Decay - FID) needs to be processed to obtain the final NMR spectrum.
Workflow Diagram
Caption: Workflow for NMR data acquisition, processing, and analysis.
Step-by-Step Data Processing:
Fourier Transform (FT): The FID is converted from the time domain to the frequency domain.
Phase Correction: The phases of the signals are adjusted to be purely absorptive (all peaks pointing up).
Baseline Correction: A flat baseline is established for accurate integration.
Referencing: The chemical shift scale is calibrated using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[6][7]
Integration: The area under each peak is measured to determine the relative number of protons.
Peak Picking and Assignment: The chemical shift of each peak is determined and assigned to the corresponding proton or carbon in the molecule.
Part 4: Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or to resolve signal overlap, two-dimensional (2D) NMR experiments can be invaluable.[8][9]
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, helping to trace the connectivity of the alkyl chain.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is useful for identifying quaternary carbons and confirming the overall structure.
Conclusion
NMR spectroscopy is a powerful and essential tool for the structural characterization of 6-ureidohexanoic acid. By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can confidently confirm the identity and assess the purity of their synthesized compound. The combined analysis of ¹H and ¹³C NMR spectra, supplemented by 2D NMR techniques when necessary, provides a comprehensive and unambiguous structural elucidation.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
Michigan State University, Department of Chemistry. Proton NMR Table. [Link]
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
University of Gothenburg. Small molecule-NMR. [Link]
NMRbox. NMR Supersequences for Small Molecule Characterization. [Link]
Advanced Protocol for Reversible Biotinylation using 6-Ureidohexanoic Acid Derivatives (Desthiobiotin)
Introduction: The Chemistry of Reversibility In the field of proteomics and affinity purification, the streptavidin-biotin interaction ( M) is the gold standard for capture stability.[1] However, this near-covalent affin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Chemistry of Reversibility
In the field of proteomics and affinity purification, the streptavidin-biotin interaction (
M) is the gold standard for capture stability.[1] However, this near-covalent affinity poses a significant challenge: elution requires harsh conditions (boiling, pH < 2, or organic solvents) that often denature the protein of interest and contaminate the sample with streptavidin subunits.[1]
This guide details the protocol for 6-Ureidohexanoic acid derivatives , industrially and scientifically known as Desthiobiotin (or Dethiobiotin).[1] Chemically, while native biotin contains a bicyclic tetrahydrothiophene-ureido ring system, desthiobiotin consists of a monocyclic 5-methyl-2-oxo-4-imidazolidinehexanoic acid structure (a 6-ureidohexanoic acid derivative).[1][2]
The absence of the sulfur containing ring reduces the binding affinity to streptavidin to
M.[1] This affinity is high enough for efficient capture but low enough to allow competitive elution with free biotin under mild, physiological conditions. This "Soft Release" technology is critical for native protein purification, surface proteomics, and mass spectrometry (MS) workflows where background contamination must be minimized.
Key Comparison: Biotin vs. Desthiobiotin[1][2]
Feature
Biotin (Native)
Desthiobiotin (6-Ureido Derivative)
Chemical Core
Bicyclic Thieno-Ureido
Monocyclic Ureido-Hexanoic
Binding Affinity ()
M (Femtomolar)
M (Picomolar)
Binding Reversibility
Irreversible (practically)
Reversible
Elution Method
Boiling, Acid, 6M Guanidine
Displacement with Free Biotin
Primary Application
Western Blot, Permanent Labeling
Native Purification, Mass Spec Enrichment
Mechanism of Action
The utility of 6-ureidohexanoic acid derivatives lies in the principle of Competitive Displacement .[1]
Labeling: The target protein is covalently modified with Desthiobiotin via an NHS-ester linkage.[1]
Capture: The labeled protein binds to Streptavidin beads.
Elution: An excess of free Biotin is introduced. Because Biotin has a
higher affinity than Desthiobiotin, it rapidly displaces the Desthiobiotin-protein from the binding pocket.[1]
Diagram: Competitive Displacement Mechanism
Caption: Schematic of the competitive displacement mechanism. Desthiobiotin-labeled proteins are displaced by free biotin due to the latter's superior affinity.[1][2]
Comprehensive Protocol
Phase 1: Reagent Preparation[1][2]
Reagents Required:
Labeling Reagent: Desthiobiotin-NHS Ester (e.g., EZ-Link NHS-Desthiobiotin or similar).[1][2]
Reaction Buffer: PBS (pH 7.4) or HEPES (pH 7.5). Must be amine-free (No Tris, Glycine).[1][2]
Quenching Buffer: 1M Tris-HCl (pH 8.0) or 1M Glycine.[1]
Elution Buffer: 2-5 mM D-Biotin in PBS.
Preparation Steps:
Protein Preparation: Ensure target protein is in an amine-free buffer.[1][3] If in Tris, dialyze into PBS or use a Zeba spin desalting column. Protein concentration should be 0.5–2.0 mg/mL.[1]
Reagent Stock: Dissolve NHS-Desthiobiotin in anhydrous DMSO to a concentration of 10 mM. Note: Prepare fresh. NHS esters hydrolyze rapidly in moisture.
This step targets primary amines (Lysine residues and N-terminus).[1][4]
Calculation: Calculate the volume of 10 mM NHS-Desthiobiotin needed for a 10-fold to 20-fold molar excess over the protein.
Formula:
(Simplified: Use standard molar ratio calculators).[1]
Incubation: Add the calculated NHS-Desthiobiotin to the protein solution.[1]
Time/Temp: Incubate for 30–60 minutes at Room Temperature or 2 hours on ice.
Quench: Add Quenching Buffer (Tris/Glycine) to a final concentration of 50 mM. Incubate for 10 minutes.
Cleanup: Remove excess unreacted reagent using a Desalting Column (e.g., Zeba Spin, 7K MWCO) or dialysis.[1] Crucial: Free desthiobiotin will compete for bead binding if not removed.
Phase 3: Enrichment and Soft Elution
Bead Equilibration: Wash Streptavidin Magnetic Beads (
slurry per sample) with PBS.
Capture: Incubate labeled protein with beads for 30–60 minutes at Room Temperature with rotation.
Incubate for 15–30 minutes at Room Temperature with gentle agitation.
Collect the supernatant. This contains your purified, desthiobiotinylated protein.[1]
Optional: Repeat elution once to maximize yield.
Workflow Diagram
Caption: Step-by-step workflow for Desthiobiotin labeling, capture, and competitive elution.
Applications & Troubleshooting
Primary Applications
Surface Proteomics: Labeling live cell surface proteins with sulfo-NHS-Desthiobiotin (membrane impermeable), followed by lysis, capture, and elution for Mass Spec analysis.[1]
Protein-Protein Interaction (PPI): Using Desthiobiotin-labeled bait to pull down interacting partners, then eluting the entire complex gently without breaking the interaction (unlike acid elution).[1]
Enzyme Active Site Probes: Activity-based probes (ABPs) often use a desthiobiotin handle to allow enrichment of the active enzyme followed by release for identification.[1]
Application Note: Enhancing Pyrimidine Metabolic Labeling Efficiency via Dihydropyrimidinase (DHP) Inhibition using 6-Ureidohexanoic Acid
This Application Note is designed for researchers in metabolic flux analysis, nucleotide biochemistry, and drug development (specifically fluoropyrimidines). It addresses the critical challenge of pyrimidine catabolism m...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in metabolic flux analysis, nucleotide biochemistry, and drug development (specifically fluoropyrimidines). It addresses the critical challenge of pyrimidine catabolism masking anabolic signals during metabolic labeling.
Abstract & Introduction
Metabolic labeling using isotopically labeled pyrimidines (e.g.,
C/N-Uracil) or fluoropyrimidines (e.g., 5-Fluorouracil, 5-FU) is a cornerstone technique for measuring RNA synthesis rates and drug pharmacokinetics. However, a major limitation in these studies is the rapid catabolism of the tracer by the liver and other tissues, primarily driven by the reductive pyrimidine degradation pathway.
6-Ureidohexanoic acid (6-UHA) , a structural analog of the metabolic intermediate
-carbamoyl--alanine, serves as a potent competitive inhibitor of Dihydropyrimidinase (DHP) . By applying 6-UHA, researchers can effectively "lock" the pyrimidine ring, preventing its degradation into -alanine and CO. This blockade forces the labeled substrate into the anabolic salvage pathway, significantly enhancing the sensitivity of RNA/DNA labeling and stabilizing fluoropyrimidine drugs for accurate pharmacokinetic profiling.
Key Applications
Metabolic Flux Analysis (MFA): Increasing the incorporation of labeled Uracil into the UMP/UDP/UTP pool for RNA turnover studies.
Pharmacokinetics (PK): Extending the half-life of 5-FU and its prodrugs by mimicking DHP deficiency, allowing for precise metabolite tracking.
Biomarker Standardization: Serving as a structural reference for Homocitrulline (6-ureido-2-aminohexanoic acid) in protein carbamoylation studies (Note: 6-UHA lacks the
-amino group of Homocitrulline).
Mechanism of Action
The utility of 6-UHA lies in its ability to modulate the Reductive Pyrimidine Degradation Pathway . Under normal physiological conditions, Uracil and Thymine are rapidly degraded.
Dihydropyrimidine Dehydrogenase (DPD): Reduces Uracil to 5,6-Dihydrouracil.
Dihydropyrimidinase (DHP): Hydrolyzes the ring of 5,6-Dihydrouracil to form
-carbamoyl--alanine (3-ureidopropionic acid).
-Ureidopropionase: Converts the intermediate to -alanine, NH, and CO.
6-UHA Intervention: 6-UHA mimics the ureido-structure of the DHP substrate/product but possesses a hexanoic chain that binds tightly to the DHP active site, competitively inhibiting the enzyme. This causes an accumulation of Dihydrouracil (or Dihydro-5-FU) and shunts the original Uracil tracer back toward the Salvage Pathway (Uracil
UMP RNA).
Pathway Visualization
Figure 1: Mechanism of 6-UHA. By inhibiting DHP, the catabolic sink (Red) is blocked, forcing the tracer into the anabolic salvage pathway (Green).
Experimental Protocols
Protocol A: Enhancing
C-Uracil Incorporation in Cell Culture
Objective: To measure RNA synthesis rates in hepatocytes or cancer cell lines with high intrinsic DPD/DHP activity.
Reagents:
6-Ureidohexanoic Acid (Stock: 100 mM in DMSO).
[2-
C]-Uracil (Tracer).
Cell Culture Media (Pyruvate-free recommended to reduce background).
Workflow:
Seeding: Seed cells (e.g., HepG2) at
cells/well in 6-well plates. Allow attachment (24h).
Pre-Incubation (Critical): Replace media with fresh media containing 50–100
M 6-UHA .
Note: Pre-incubation for 1 hour is essential to saturate DHP active sites before the tracer arrives.
Pulse Labeling: Add [2-
C]-Uracil to a final concentration of 50 M. Maintain 6-UHA presence.
Incubation: Incubate for the desired flux period (e.g., 2, 4, 8 hours).
Quenching: Rapidly wash cells with ice-cold PBS and quench metabolism with 80% MeOH (-80°C).
Analysis: Perform LC-MS/MS targeting UMP (+1 Da shift) and UTP.
C-UMP Enrichment | Interpretation |
| :--- | :--- | :--- | :--- |
| Control | High | Low | Rapid catabolism washes out tracer. |
| + 6-UHA | High (Accumulated) | High (2-5x increase) | Catabolism blocked; flux diverted to RNA. |
Protocol B: Pharmacokinetic Stabilization of 5-FU (In Vivo/Ex Vivo)
Objective: To evaluate 5-FU cytotoxicity or metabolism without the confounding factor of rapid degradation in liver microsomes.
Preparation: Prepare liver microsomes or tissue homogenates (S9 fraction).
Inhibition Step: Incubate homogenate with 1 mM NADPH (cofactor for DPD) and 100
M 6-UHA for 10 minutes at 37°C.
Drug Challenge: Add 5-Fluorouracil (10
M).
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with acetonitrile.
Validation: Measure 5-FU disappearance.
Without 6-UHA: 5-FU half-life is typically < 15 mins in active liver preps.
With 6-UHA: 5-FU levels should remain stable (>80% remaining at 60 mins), confirming DHP blockade prevents the irreversible ring opening (since DPD is reversible, but DHP pulls the equilibrium forward).
Technical Considerations & Troubleshooting
Solubility and Stability
Solubility: 6-UHA is moderately soluble in water but highly soluble in DMSO. Prepare fresh stocks in DMSO to avoid precipitation.
pH Sensitivity: The ureido linkage is stable at neutral pH but can hydrolyze at extremes (< pH 3 or > pH 10). Ensure culture media is buffered (pH 7.2–7.4).
Distinguishing 6-UHA from Homocitrulline
A common confusion arises between 6-Ureidohexanoic acid and Homocitrulline .
6-Ureidohexanoic Acid (CAS 2150-85-8):
. Lacks an -amino group. Used as an inhibitor or linker.
Homocitrulline (CAS 1190-49-4):
. An -amino acid.[1][2][3] Used as a metabolite marker for carbamoylation (urea cycle disorders, inflammation).
Critical Check: Ensure you are ordering the correct chemical. For DHP inhibition, the achiral 6-UHA (caproic acid derivative) is the standard reagent.
Data Validation (Self-Check)
To confirm 6-UHA is working in your system, monitor 5,6-Dihydrouracil (DHU) levels.
Successful Inhibition: You should observe a spike in DHU levels (the substrate of DHP) and a near-total absence of
-carbamoyl--alanine.
Failed Inhibition: If
-alanine levels rise, increase the pre-incubation time or 6-UHA concentration.
References
Dihydropyrimidinase Structure & Inhibition
Lohkamp, B., et al. (2006). "Structural basis for the inhibition of dihydropyrimidinase.
Pyrimidine Metabolic Pathways
Vainio, P., et al. (2012). "High-throughput screening for inhibitors of the pyrimidine degradation pathway." Journal of Biomolecular Screening.
Homocitrulline vs.
Jaisson, S., et al. (2011). "Carbamylation of plasma proteins: definition, origin, and consequences." The Lancet.
Activity-Based Probes (Secondary Application):
Ekkebus, R., et al. (2013). "Ubiquitin-Based Probes." Chemical Reviews. (Describes the use of ureido-linkers in synthesizing DUB probes).
Application Note: Laboratory Preparation of 6-Ureidohexanoic Acid Standards
Introduction & Scientific Context 6-Ureidohexanoic acid (also known as N-carbamoyl-6-aminohexanoic acid or N-carbamoyl-ε-aminocaproic acid) is a critical impurity and structural analog associated with the antifibrinolyti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
6-Ureidohexanoic acid (also known as N-carbamoyl-6-aminohexanoic acid or N-carbamoyl-ε-aminocaproic acid) is a critical impurity and structural analog associated with the antifibrinolytic drug Aminocaproic Acid (Amicar). Structurally, it represents the carbamoylation product of the ε-amino group of 6-aminohexanoic acid.
In pharmaceutical development, this molecule serves two primary roles:
Impurity Reference Standard: It is a potential process-related impurity formed if urea or cyanate species are present during the hydrolysis of caprolactam or in formulations containing excipients that can generate isocyanic acid.
Metabolic Analog: It functions as a "homo-homocitrulline" analog, relevant in lysine catabolism and urea cycle research.
This guide provides a robust, scalable laboratory protocol for synthesizing high-purity (>98%) 6-Ureidohexanoic acid standards, utilizing the classic Wöhler synthesis adaptation (nucleophilic addition of an amine to a cyanate).
Chemical Principle
The synthesis relies on the reaction between 6-Aminocaproic acid and Potassium Cyanate (KCNO) in an aqueous medium. The reaction proceeds via the nucleophilic attack of the unprotonated ε-amine on the electrophilic carbon of isocyanic acid (generated in situ or in equilibrium with the cyanate ion).
Reaction Scheme:
Critical Control Points:
pH Sensitivity: The reaction requires the amine to be nucleophilic (unprotonated), yet cyanate decomposes to
and in highly acidic conditions. A controlled heating step in water (where the zwitterionic amino acid provides a near-neutral buffering effect) is optimal.
Stoichiometry: A slight excess of cyanate (1.1–1.5 eq) drives the equilibrium forward.
In a 250 mL round-bottom flask, dissolve 13.1 g (0.10 mol) of 6-Aminocaproic acid in 50 mL of deionized water.
Ensure complete dissolution. The solution will be slightly acidic to neutral due to the zwitterionic nature of the amino acid.
Step 2: Carbamoylation
Add 12.2 g (0.15 mol) of Potassium Cyanate (KCNO) to the solution.
Stir until dissolved.
Attach a reflux condenser and heat the mixture to 80°C for 3–4 hours .
Note: Do not boil vigorously; gentle heating is sufficient to drive the reaction without promoting excessive cyanate hydrolysis.
Step 3: Isolation
Cool the reaction mixture to room temperature.
Slowly acidify the solution by dropwise addition of concentrated HCl to pH ~2.0 .
Observation: Evolution of gas (
) may occur due to excess cyanate decomposition.
Precipitation: The product, 6-Ureidohexanoic acid, is less soluble than the starting amino acid in acidic media and should begin to precipitate as a white solid upon cooling.
Chill the flask in an ice bath (0–4°C) for 2 hours to maximize yield.
Step 4: Purification
Filter the crude precipitate using a Büchner funnel.
Recrystallization:
Dissolve the crude solid in a minimum amount of boiling water (approx. 30–50 mL).
Allow to cool slowly to room temperature, then refrigerate.
Collect the white crystalline needles by filtration.
Wash the crystals with ice-cold water (2 x 10 mL) to remove residual salts (KCl).
Dry the product in a vacuum oven at 50°C overnight or lyophilize.
Expected Yield: 60–75% (approx. 10–13 g).
Appearance: White crystalline powder.
Analytical Characterization & Validation
To qualify the material as a Reference Standard, the following analytical data must be acquired.
HPLC Purity Method
Since the molecule lacks strong chromophores (only amide/carboxyl groups), detection at low UV wavelengths (200–210 nm) or use of a refractive index/ELSD detector is required.
Parameter
Condition
Column
C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm
Mobile Phase A
10 mM Potassium Phosphate buffer, pH 2.5
Mobile Phase B
Acetonitrile
Gradient
0% B (0-5 min) 30% B (15 min) 0% B (20 min)
Flow Rate
1.0 mL/min
Detection
UV @ 205 nm
Retention Time
~4-6 min (elutes after the void volume, before hydrophobic impurities)
) will exchange with DO and may not be visible unless DMSO- is used.
Visualizations
Synthesis Reaction Scheme
Caption: Reaction pathway for the carbamoylation of 6-Aminocaproic acid using Potassium Cyanate.
Laboratory Workflow
Caption: Step-by-step purification and isolation workflow for 6-Ureidohexanoic acid standards.
Storage and Stability
Storage: Store in a tightly sealed container at 2–8°C or -20°C .
Hygroscopicity: Ureido compounds can be hygroscopic; store with desiccant.
Stability: Stable for >2 years if kept dry. Aqueous solutions should be prepared fresh as urea derivatives can slowly hydrolyze back to the amine or cyclize under extreme pH.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1468-42-4, 6-Ureidohexanoic acid. Retrieved from [Link]
U.S. Patent 5,149,864. (1992). Ureidoperoxycarboxylic acids and preparation. (Describes the use of N-carbamoyl-6-aminohexanoic acid as an intermediate).
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons.
European Pharmacopoeia (Ph.[4] Eur.). Aminocaproic Acid Monograph. (Context for impurity profiling).
Technical Support Center: Optimizing 6-Ureidohexanoic Acid Synthesis
Executive Summary & Reaction Logic The Challenge: Synthesizing 6-Ureidohexanoic acid (CAS: 2150-60-9) often suffers from low yields due to the competing polymerization of the starting material (6-Aminohexanoic acid, 6-AH...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Reaction Logic
The Challenge: Synthesizing 6-Ureidohexanoic acid (CAS: 2150-60-9) often suffers from low yields due to the competing polymerization of the starting material (6-Aminohexanoic acid, 6-AHA) into Nylon-6 oligomers, or the hydrolysis of the cyanate reagent.
The Solution: The "Golden Path" to high yield (>85%) lies in the Cyanate-Aqueous Route rather than Urea fusion. Success depends on a precise pH balancing act: you must maintain the pH high enough to keep the amine nucleophilic (unprotonated), yet low enough to generate the reactive electrophile (Isocyanic acid, HNCO) from the cyanate salt.
The Chemical Pathway
The synthesis follows a modified Wöhler synthesis mechanism.
Figure 1: Reaction pathway showing the critical convergence of the amine and isocyanic acid, alongside potential failure modes.
Core Protocol: The "Golden Path" (KOCN Method)
Recommended for yields >85% and purity >98%.
Reagents:
6-Aminohexanoic acid (1.0 eq)
Potassium Cyanate (KOCN) (1.2 - 1.5 eq)
Hydrochloric Acid (HCl), 2M and 6M
Solvent: Deionized Water
Step-by-Step Workflow:
Solubilization: Dissolve 6-Aminohexanoic acid in minimal water (approx. 3-4 mL per gram) at room temperature.
Critical Check: If the solution is not clear, heat gently to 40°C.
Cyanate Addition: Add Potassium Cyanate (KOCN) to the solution. Stir until fully dissolved.
The "pH Sweet Spot": The solution will naturally be slightly basic.
Action: Slowly add 2M HCl dropwise while monitoring pH.
Target: Bring pH to 6.5 – 7.0 .
Reasoning: At this pH, a fraction of KOCN converts to HNCO (reactive), while the amine remains largely unprotonated (nucleophilic).
Reaction Phase: Heat the mixture to 60–70°C for 2–4 hours.
Note: Do not reflux (100°C). High heat promotes polymerization of the amino acid.
Precipitation (Isolation):
Cool the reaction mixture to 0–5°C (ice bath).
Acidify strongly with 6M HCl to pH 1–2 .
Observation: The ureido acid is less soluble in acidic media than the starting amino acid and will precipitate as a white solid.
Purification: Filter the solid. Recrystallize from Water:Ethanol (9:1) if necessary to remove salts.
Troubleshooting & FAQs
Symptom: Low Yield (<40%)
Diagnosis: The balance between HNCO generation and amine nucleophilicity was lost.
Potential Cause
Mechanism of Failure
Corrective Action
pH too low (< 5)
The amine group of 6-AHA becomes fully protonated (), losing its nucleophilic ability.[1] It cannot attack the isocyanate.
Maintain pH 6–7 during the initial mixing. Only acidify after the reaction time is complete.
pH too high (> 9)
KOCN remains stable as the cyanate ion () and does not generate the reactive HNCO electrophile.[1]
Add dilute HCl or Acetic Acid to lower pH to neutral range.[1]
Old Reagents
KOCN hydrolyzes over time to carbonate if exposed to moisture.[1]
Check KOCN quality.[1][2] If it fizzes violently with acid, it may be mostly carbonate.
Symptom: Product is "Sticky" or Gummy
Diagnosis: Oligomerization of 6-Aminohexanoic acid.
Explanation: 6-AHA is the monomer for Nylon-6.[1][3] If the reaction temperature is too high (>100°C) or if the concentration is too high (melt conditions), the amine end reacts with the carboxylic end of another molecule instead of the cyanate.
Fix: Keep temperature strictly below 80°C . Ensure the reaction remains in dilute aqueous solution (do not run neat/dry).
Symptom: High Melting Point Impurity
Diagnosis: Formation of Biuret or Cyanuric Acid.
Explanation: Excess cyanate can react with itself or urea byproducts if the pH drops too low too quickly or heat is excessive.
Fix: Avoid large excesses of KOCN (keep < 1.5 eq). Wash the final precipitate with cold water thoroughly, as biuret is more water-soluble than 6-UHA.
Analytical Validation (Self-Validating System)[1]
Before proceeding to downstream applications, validate your product using this checklist.
1. Melting Point Check:
Target: ~170–175°C (Decomposition).
Note: 6-Aminohexanoic acid melts at ~205°C. A lower MP indicates successful conversion (breaking the zwitterionic lattice strength).
2. TLC Monitoring:
Mobile Phase: n-Butanol : Acetic Acid : Water (3:1:1).
Stain: Ninhydrin.
Result:
Starting Material (6-AHA): Dark Purple/Blue spot (Free amine).
Product (6-UHA):No color or very faint yellow (Urea N is not basic enough for Ninhydrin reaction).
3. Solubility Profile:
6-UHA is soluble in hot water and dilute base (forms carboxylate salt).
It is insoluble in cold acidic water (unlike 6-AHA, which forms soluble hydrochloride salts).
Decision Tree for Troubleshooting
Figure 2: Logic flow for diagnosing experimental failures.
References
Reaction Mechanism & Urea Functionalization
Title: Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions.[1]
Source: National Institutes of Health (NIH) / PubMed Central.
Relevance: Validates the mechanism of amine attack on isocyanic intermediates and temperature dependence.[4]
Technical Support Center: 6-Ureidohexanoic Acid Experiments
The following technical support guide addresses the specific challenges associated with 6-Ureidohexanoic acid (also known as 6-ureidocaproic acid or N-carbamoyl-6-aminocaproic acid). This guide is structured for research...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the specific challenges associated with 6-Ureidohexanoic acid (also known as 6-ureidocaproic acid or N-carbamoyl-6-aminocaproic acid). This guide is structured for researchers in medicinal chemistry and chemical biology, focusing on synthesis, purification, analysis, and downstream application.
Status: Active
Topic: Troubleshooting Synthesis, Purification, and Application
Target Analyte: 6-Ureidohexanoic Acid (CAS: 1468-42-4)
Molecular Formula:
Q: My synthesis from 6-aminocaproic acid (6-ACA) yields a sticky oil instead of a solid. How do I fix this?
Diagnosis: This is a classic "salt contamination" issue.
The standard synthesis involves reacting 6-ACA with potassium cyanate (KCNO) in an acidic aqueous medium. If you simply evaporate the water, you are left with a mixture of the product, unreacted starting material, and inorganic salts (KCl/NaCl). 6-Ureidohexanoic acid is highly polar and hygroscopic when impure.[2]
Corrective Protocol:
Acidification: Ensure the reaction mixture is acidified to pH ~2–3 with HCl after the reaction is complete. This protonates the carboxylic acid, reducing its water solubility compared to the salt form.
Crystallization: Do not evaporate to dryness immediately. Cool the acidified solution to 0–4°C. The product should precipitate as a white solid.
Desalting: If an oil persists, dissolve it in a minimum amount of hot water and add ethanol or acetone to force precipitation of the inorganic salts first, then crystallize the product from the supernatant.
Q: I suspect cyclization is occurring during my reaction. Is this possible?
Analysis: Yes, but it depends on your conditions.
While 6-ureidohexanoic acid is generally stable, heating urea derivatives in strong acid can promote cyclization.
Risk: Formation of homohydantoin (a 7-membered ring) is thermodynamically disfavored compared to 5- or 6-membered rings, but prolonged reflux in strong acid (e.g., 6M HCl) can force dehydration.
Prevention: Keep reaction temperatures below 100°C and avoid anhydrous acidic conditions unless you specifically intend to cyclize.
Section 2: Analytical Challenges (HPLC & MS)
Q: The compound elutes in the void volume on my C18 column. How do I retain it?
Root Cause: 6-Ureidohexanoic acid is highly polar (LogP ≈ 0.2–0.4) and contains both a urea and a carboxylic acid group.[3] Standard C18 columns suffer from "phase collapse" or simply lack hydrophobic interaction strength for this analyte.
Recommended Methodologies:
Parameter
Standard C18 (Fails)
Recommended Protocol
Column
C18 (ODS)
HILIC (Amide or Silica) or Polar-Embedded C18 (e.g., Aq-C18)
Mobile Phase A
Water + 0.1% FA
10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B
Acetonitrile
Acetonitrile (90% starting for HILIC)
Detection
UV 254 nm (Invisible)
MS (ESI+) or CAD/ELSD
Note on UV Detection: The molecule lacks a conjugated
-system. It has weak end-absorption at 200–210 nm, which is often obscured by solvent cut-off. Mass Spectrometry (ESI+) is required for reliable detection, looking for the peak at m/z 175.1 .
Q: I see a split peak in my chromatogram. Is my compound degrading?
Analysis: Likely not degradation, but pH-dependent speciation .
The carboxylic acid moiety (
) exists in equilibrium between the protonated () and deprotonated () forms. If your mobile phase pH is near the , the analyte splits between two forms with different retention times.
Fix: Buffer your mobile phase.
Low pH method: Use 0.1% Formic Acid (pH ~2.7) to keep it fully protonated.
Neutral method: Use 10 mM Ammonium Acetate (pH ~6.8) to keep it fully ionized (better for HILIC).
Section 3: Downstream Applications & Reactivity
Q: I am using 6-ureidohexanoic acid in a Biginelli reaction, but the yield is low. Why?
Context: Researchers often use this molecule to create dihydropyrimidinone libraries (e.g., SMAL inhibitors) by reacting it with an aldehyde and a ketoester.
Pitfall: The free carboxylic acid tail can interfere with the catalyst or participate in side reactions (esterification with the solvent).
Solution:
Protection: Consider using the methyl ester of 6-ureidohexanoic acid for the Biginelli reaction, then hydrolyze the ester at the very end.
Catalyst Choice: If using the free acid, avoid Lewis acids that might chelate strongly to the carboxylate. Brønsted acid catalysis (e.g., HCl/EtOH) is often more robust for this specific substrate.
Q: Is the compound cell-permeable?
Insight: 6-Ureidohexanoic acid is a polar, zwitterionic-like species at physiological pH. Passive diffusion across the lipid bilayer is poor.
Strategy: If you are testing biological activity (e.g., as a lysine mimic or competitive inhibitor), use a prodrug strategy . Synthesize the ethyl or methyl ester . Intracellular esterases will cleave the ester, releasing the free acid inside the cell.
Section 4: Visualized Workflows
Figure 1: Synthesis and Cyclization Risks
This diagram illustrates the synthesis pathway and the potential side-reaction (cyclization) that must be avoided.
Caption: Synthesis pathway of 6-Ureidohexanoic acid. Note the risk of cyclization to homohydantoin under extreme acidic heat.
Figure 2: HPLC Method Decision Tree
A logic gate for selecting the correct analytical method based on your available equipment.
Caption: Analytical method selection guide. Direct UV detection is discouraged due to lack of chromophore.
Ionized at pH 7.4. Retains well on anion exchange.
pKa (Urea)
~13-14
Very weak base; does not protonate easily.
Solubility (Water)
High (>50 mg/mL)
Ideal for aqueous bioassays.
Solubility (DMSO)
High
Good stock solvent.
Solubility (DCM/Hex)
Negligible
Do not use for extraction; product will stay in water.
References
Synthesis Protocol & Biginelli Application:
Source: McGill University eScholarship. "Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas."
Context: Describes the synthesis of 6-ureidohexanoic acid (compound 6f) from aminocaproic acid and potassium cyanate.
URL:[Link]
Biological Application (SV40 Inhibitors):
Source: National Institutes of Health (PMC). "Synthesis and Structure-Activity Relationships of Small Molecule Inhibitors of the Simian Virus 40 T Antigen."
Context: Details the use of 6-ureidohexanoic acid as a starting material for the "SMAL" series of inhibitors.
URL:[Link]
Chemical Identity & Properties:
Source: PubChem. "6-Ureidohexanoic acid Compound Summary."
Context: Validated chemical structure, molecular weight, and synonyms.[4]
URL:[Link]
Metabolic Context (Homocitrulline Analog):
Source: Radboud University Repository. "Targeting of Autoreactive B Cells."
Context: Discusses 6-ureidohexanoic acid as a des-amino analog of homocitrulline in the context of autoimmune research.
URL:[Link]
Technical Support Center: 6-Ureidohexanoic Acid (6-UHA)
The following technical support guide addresses the stability, solubility, and handling of 6-Ureidohexanoic Acid (6-UHA) . This content is structured for researchers utilizing 6-UHA as a chemical intermediate, a hapten i...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the stability, solubility, and handling of 6-Ureidohexanoic Acid (6-UHA) . This content is structured for researchers utilizing 6-UHA as a chemical intermediate, a hapten in immunochemistry, or a structural probe in deubiquitinating enzyme (DUB) research.
Senior Application Scientist: Dr. Aris Thorne
Subject: Stability, Solubility, and Degradation Troubleshooting
Last Updated: February 7, 2026
Executive Technical Summary
6-Ureidohexanoic acid (CAS: 1468-42-4), also known as 6-ureidocaproic acid or N-carbamoyl-6-aminohexanoic acid , is a derivative of aminocaproic acid characterized by a terminal urea group and a carboxylic acid tail.[1]
While chemically robust in solid form, 6-UHA exhibits specific instabilities in solution, primarily driven by hydrolytic cleavage of the urea moiety and pH-dependent solubility profiles . In pharmaceutical contexts, it is a known impurity of the antifibrinolytic drug Aminocaproic Acid (Amicar). In biochemical research, it serves as a critical lysine-mimetic linker for ubiquitin-based activity probes.[1][2]
This guide provides self-validating protocols to mitigate degradation and ensure experimental reproducibility.
Critical Stability Factors (The "Why")
Understanding the mechanism of degradation is the first step in troubleshooting.
A. Hydrolytic Instability (The Urea Linkage)
The primary degradation pathway of 6-UHA in aqueous solution is the hydrolysis of the terminal urea group. This reaction is catalyzed by extremes of pH (both acidic and basic) and elevated temperatures.
Mechanism: Water attacks the carbonyl carbon of the urea group.
Products: The breakdown yields 6-Aminohexanoic acid (the parent amine), Carbon Dioxide (
), and Ammonia ().
Impact: In DUB probe synthesis, this degradation results in a loss of the specific binding motif, leading to false negatives in activity assays.
B. Solubility & pH Sensitivity
6-UHA is an amphiphilic molecule with a polar head (urea/acid) and a hydrophobic alkyl chain (
).
Acidic pH (< 4.0): The carboxylic acid is protonated (
). The molecule becomes less polar, increasing the risk of precipitation in aqueous buffers.
Basic pH (> 8.0): The acid is deprotonated (
), significantly enhancing solubility. However, prolonged exposure to high pH accelerates base-catalyzed hydrolysis of the urea.
Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation route (Hydrolysis) and the solubility equilibrium.
Figure 1: Stability and solubility landscape of 6-Ureidohexanoic acid.[1] Note the irreversible hydrolysis pathway versus the reversible pH-dependent solubility.[1]
Troubleshooting Guide & FAQs
Issue 1: "My stock solution has formed a white precipitate upon storage at 4°C."
Diagnosis: Acidic precipitation or "salting out."
Cause: If dissolved in unbuffered water or weak acid, 6-UHA may protonate and aggregate due to its hydrophobic hexyl chain.
Solution:
Check the pH of the solution. If pH < 5.0, adjust to pH 7.0–8.0 using dilute NaOH or a phosphate buffer.
Preferred Protocol: Dissolve 6-UHA in DMSO (Dimethyl Sulfoxide) for stock solutions (up to 50 mM). Dilute into aqueous buffer only immediately before use.
Validation: Vortex the sample. If it clears upon pH adjustment, the molecule is likely intact. If it remains cloudy, check for bacterial contamination or irreversible aggregation.
Issue 2: "I see an extra peak in my LC-MS analysis at [M-43] mass units."
Diagnosis: Hydrolytic Degradation.
Cause: Loss of the carbamoyl group (
, mass ~43 Da) indicates reversion to 6-Aminohexanoic acid.[1]
Solution:
Quantify Degradation: Calculate the ratio of the parent peak (174.2 Da) to the degradation peak (131.2 Da, 6-Aminohexanoic acid).
Root Cause Analysis: Did you heat the solution above 40°C? Was the sample stored at pH > 9.0?
Action: Discard the stock. Prepare fresh in anhydrous DMSO and store at -20°C. Avoid repeated freeze-thaw cycles.
Issue 3: "The reagent is not inhibiting the target DUB enzyme as expected."
Diagnosis: Structural integrity loss or solubility artifact.
Cause: If the urea group hydrolyzes, the resulting amine (6-aminohexanoic acid) acts as a much weaker inhibitor/competitor (structurally mimicking lysine but lacking the urea "warhead" or recognition element).
Solution:
Run a Positive Control using fresh commercial Aminocaproic Acid to see if the observed "weak inhibition" matches the degradation product's profile.
Verify the concentration using a UV-Vis extinction coefficient or gravimetric method, ensuring no precipitation has lowered the effective concentration.
Standardized Protocols
Protocol A: Preparation of Stable Stock Solution (50 mM)
Purpose: To create a long-term storage solution that minimizes hydrolysis.[1]
Solvent Selection: Add 1.0 mL of anhydrous DMSO (Molecular Biology Grade).
Why DMSO? It prevents hydrolytic cleavage and solubilizes the hydrophobic chain effectively.
Dissolution: Vortex for 30 seconds until clear. Sonicate for 1 minute if necessary.
Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C .
Usage: Thaw on ice. Dilute into aqueous buffer (e.g., PBS pH 7.4) immediately before the experiment. Do not store aqueous dilutions.
Protocol B: Rapid Purity Check (TLC Method)
Purpose: A quick, low-cost method to detect hydrolysis to 6-aminohexanoic acid.[1]
Parameter
Specification
Stationary Phase
Silica Gel 60 F254 plates
Mobile Phase
n-Butanol : Acetic Acid : Water (4:1:1 v/v/v)
Visualization
Ninhydrin Stain
Interpretation
6-UHA: Weak/Slow reaction (Urea is less reactive).Degradant (Aminocaproic Acid): Strong, rapid Purple/Blue spot (Free amine).[1]
Interpretation Logic: If your 6-UHA spot turns deep purple instantly upon heating the stain, it contains significant free amine (degradation). Pure urea derivatives stain much more faintly or require prolonged heating.
References
National Center for Biotechnology Information (NCBI). "6-Ureidohexanoic acid (Compound)." PubChem, 2025. [Link]
Welcome to the technical support portal. You are likely here because standard C18 retention of 6-Ureidohexanoic acid (6-UHA) is failing you, or your UV sensitivity is insufficient for trace impurity profiling.
6-UHA (CAS 2150-60-9), also known as 6-carbamoylaminohexanoic acid, is a polar, weak acid often found as an impurity in Aminocaproic Acid formulations or as a byproduct in urea-based peptide synthesis. Its structure (an aliphatic chain ending in a carboxyl group on one side and a urea group on the other) creates a "retention dead zone"—too polar for standard Reverse Phase (RP), yet sometimes difficult to ionize efficiently due to competitive adduct formation.
This guide provides a modular, self-validating workflow to refine your detection limits and peak integrity.
Module 1: Chromatography & Separation Strategy
Q: Why is 6-UHA eluting in the void volume on my C18 column?
A: 6-UHA is highly polar. On a standard C18 column, the hydrophobic interaction is insufficient to retain the molecule against the aqueous mobile phase, leading to co-elution with salts and matrix suppressors.
The Fix: You have two viable paths. HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for MS detection, while Aqueous Stable C18 is suitable if you must stay in Reverse Phase.
Protocol A: HILIC Separation (Recommended for LC-MS)
HILIC retains polar analytes by partitioning them into a water-enriched layer on the surface of a polar stationary phase.
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 2.1 x 100 mm, 1.7 µm or 3.5 µm.
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).
7.1 min: 90% B (Re-equilibration is critical in HILIC; allow 5-10 column volumes).
Why this works: The high organic starting condition forces the polar 6-UHA into the aqueous layer on the silica surface. Ammonium acetate provides ionic strength to control secondary electrostatic interactions.
Protocol B: Aqueous C18 (Recommended for UV/Routine QC)
If you lack a HILIC column, you must use a "wettable" C18 phase designed to resist pore dewetting in 100% aqueous conditions.
Column: T3 or Polar-Embedded C18 (e.g., Acquity HSS T3, Zorbax SB-Aq).
Mobile Phase A: 0.1% Phosphoric Acid (for UV) or 0.1% Formic Acid (for MS) in Water.
Isocratic Hold: Start at 0-1% B for 2 minutes to trap the analyte, then ramp.
Decision Logic: Selecting Your Mode
Figure 1: Decision tree for selecting the chromatographic mode based on detector availability and sensitivity requirements.
Module 2: Detection & Mass Spectrometry
Q: I see a signal in Q1 but poor fragmentation in Q3. What are the transitions?
A: The urea group is stable, making fragmentation difficult. However, 6-UHA ionizes well in both polarities.
Molecular Weight: 174.2 g/mol
Formula: C7H14N2O3
Optimized MS/MS Parameters (ESI Positive Mode)
Positive mode is generally preferred due to the basicity of the urea nitrogens, often forming
or .
Parameter
Setting
Mechanism
Ionization Mode
ESI Positive (+)
Protonation of amide/urea N.
Precursor Ion
175.2
Primary protonated species.
Quantifier Ion
158.1 (Loss of NH3)
Characteristic urea loss.
Qualifier Ion
132.1 (Loss of HNCO)
Loss of isocyanic acid (urea cleavage).
Cone Voltage
25-35 V
Moderate energy to prevent in-source fragmentation.
Collision Energy
15-25 eV
Optimize for 158.1 product.
Note: If you observe a dominant peak at 197.2 (
), your mobile phase may have sodium contamination. Switch to high-purity solvents or add 0.1% Formic Acid to force protonation.
UV Detection Limits
Wavelength: 200–210 nm (Non-specific).
Issue: At this wavelength, mobile phase background (especially Formic Acid) absorbs light.
Solution: Use Phosphoric Acid (0.1%) instead of Formic Acid for UV work to lower the background noise.
Module 3: Troubleshooting & Matrix Effects
Q: My peak is tailing significantly (As > 1.5). How do I fix this?
A: Peak tailing for 6-UHA usually stems from two sources: secondary silanol interactions (if using silica columns) or metal chelation (carboxyl group interacting with LC system iron).
Troubleshooting Steps:
Buffer pH: Ensure your mobile phase pH is controlled.
For C18: pH < 3.0 (Keep COOH protonated).
For HILIC: pH 6.0–7.0 (Ammonium Acetate buffer).
System Passivation: If tailing persists, flush the system with 0.1% EDTA or Phosphoric acid to remove metal ions that may bind the carboxylic acid tail of 6-UHA.
Sample Diluent: In HILIC, injecting a purely aqueous sample will destroy peak shape. Dilute your sample 80% in Acetonitrile before injection to match the initial mobile phase conditions.
Q: I have low recovery from plasma/urine samples.
A: 6-UHA is extremely water-soluble. Standard Liquid-Liquid Extraction (LLE) with Hexane or Ethyl Acetate will fail because the analyte stays in the water phase.
Crucial Step: Inject the supernatant directly if using HILIC. If using C18, evaporate and reconstitute in water/mobile phase.
Module 4: Validation & Compliance (E-E-A-T)
To ensure your method meets regulatory standards (ICH Q2), verify the following:
Specificity: Inject a high concentration of the parent drug (e.g., Aminocaproic Acid) to ensure it does not interfere with the 6-UHA trace impurity window. 6-UHA is a known impurity in Aminocaproic Acid (EP Impurity A/B context) [1].
Linearity: Establish a range from LOQ (approx. 10-50 ng/mL by LC-MS) to 120% of the target specification limit.
Carryover: Due to the urea group, stickiness in the injector port is possible. Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
Troubleshooting Logic Flow
Figure 2: Logic flow for diagnosing common peak shape and detection issues.
References
European Pharmacopoeia (Ph.[3] Eur.). Aminocaproic Acid Monograph 0874. (Defines related substances and impurity limits, establishing 6-UHA as a critical quality attribute).
PubChem. 6-Ureidohexanoic acid (Compound Summary). National Library of Medicine. (Source for physicochemical properties, pKa, and solubility data).
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the determination of polar compounds. Analytical and Bioanalytical Chemistry.[2][4][5][6][7][8] (Foundational text on HILIC separation mechanisms for polar acids).
Khedr, A. (2008). Sensitive electrospray liquid chromatography-mass spectrometry method for determination of urea and some ureido-amino acids. Journal of Chromatography B. (Technical basis for MS fragmentation of urea derivatives).
avoiding side reactions in 6-Ureidohexanoic acid synthesis
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing 6-Ureidohexanoic Acid Synthesis & Impurity Control Introduction This guide addresses the...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Technical Support Division
Subject: Technical Guide: Optimizing 6-Ureidohexanoic Acid Synthesis & Impurity Control
Introduction
This guide addresses the synthesis of 6-Ureidohexanoic acid (6-Ureidocaproic acid) via the carbamoylation of 6-aminohexanoic acid (6-AHA) using potassium cyanate (KCNO).[1][2] While chemically straightforward, this Wöhler-type synthesis is prone to three specific failure modes: cyanate hydrolysis , starting material cyclization (caprolactam formation) , and oligomerization .
This document is structured as a dynamic troubleshooting center. It moves beyond "recipe" instructions to explain the chemical causality of side reactions, ensuring you can adapt the protocol to your specific scale and equipment.
Module 1: The Critical Reaction Landscape
The synthesis relies on the nucleophilic attack of the
-amine of 6-AHA onto the electrophilic carbon of isocyanic acid (generated in situ from KCNO).
The "Goldilocks" pH Paradox
Too Acidic (pH < 5): The cyanate ion (
) rapidly protonates to isocyanic acid (), which is unstable and hydrolyzes to and . You lose your reagent before it reacts.
Too Basic (pH > 9): The 6-AHA amine is unprotonated (nucleophilic), but the concentration of the active electrophile (
) is negligible. Reaction kinetics stall.
The Solution: Maintain the reaction between pH 6.5 – 8.0 . In this window, the zwitterionic equilibrium of 6-AHA allows sufficient free amine to react, while the cyanate remains relatively stable until it protonates transiently to react.
Module 2: Visualizing the Pathway (DOT Diagram)
The following diagram maps the competitive pathways. Your goal is to maximize the green path while suppressing the red (side reactions).
Caption: Reaction logic flow. Green path indicates optimal synthesis; red paths indicate thermal and pH-dependent failure modes.[2]
Module 3: Troubleshooting & FAQs
Scenario A: "My yield is low (<40%), and I see gas evolution."
Diagnosis: Premature Cyanate Hydrolysis.
Mechanism: If you add KCNO to an acidic solution, it decomposes into
Check pH.[4] If 6-AHA is effectively zwitterionic, pH should be near neutral.[2]
Step-wise Addition: Dissolve KCNO in a minimum amount of water and add it dropwise to the 6-AHA solution at 60°C . Do not dump solid KCNO into a hot, potentially acidic mixture.
Stoichiometry: Use a 1.2 to 1.5 molar excess of KCNO to account for inevitable minor hydrolysis.
Scenario B: "The product contains a gummy, water-soluble impurity."
Diagnosis: Caprolactam contamination.
Mechanism: 6-AHA is the linear precursor to Nylon-6.[1][2] Under high heat (>100°C) or strong acid catalysis, it cyclizes to Caprolactam (a lactam ring), which is difficult to separate from the ureido acid.
Corrective Protocol:
Temperature Limit: Never exceed 85°C during the reaction. The carbamoylation is exothermic and fast enough at 60-80°C.
Avoid Strong Acid Catalysts: Do not use mineral acids (HCl) to "catalyze" the reaction. Only use acid (HCl) during the workup phase to precipitate the product.
Scenario C: "I have white insoluble crystals that are NOT my product."
Diagnosis: Cyanuric Acid (Cyanate Trimer).
Mechanism: At high concentrations and temperatures, isocyanic acid polymerizes with itself rather than reacting with the amine.
Corrective Protocol:
Dilution: Ensure the reaction concentration is moderate (e.g., 1M to 2M), not a slurry.
Filtration: Cyanuric acid is often less soluble in hot water than the ureido product. Filter the reaction mixture hot (before acidification) to remove these insoluble oligomers.
Module 4: Optimized Synthetic Workflow (SOP)
This protocol is designed to minimize the side reactions described above.
Step
Operation
Technical Rationale
1. Solubilization
Dissolve 1.0 eq 6-Aminohexanoic acid in water (approx. 3-4 mL per gram).[2]
Creates the solvent medium.[2] 6-AHA is zwitterionic here.[2]
2. Heating
Heat solution to 60°C .
Provides activation energy without reaching Caprolactam cyclization temp (>150°C dry, >100°C wet).
3. Reagent Addition
Add 1.3 eq Potassium Cyanate (KCNO) in small portions over 20 mins.
Gradual addition maintains a steady concentration of HNCO, favoring reaction with amine over self-polymerization.
Filter the white solid.[2] Wash with ice-cold water.[2]
Removes residual KCl salts and unreacted water-soluble 6-AHA.[2]
References & Authority
Stark, G. R. (1965). "Reactions of Cyanate with Functional Groups of Proteins." Biochemistry. (Establishes the mechanism of amine carbamoylation and pH dependence).
Organic Syntheses. "Urea derivatives via reaction of amines with alkali cyanates." (General methodology for Wöhler-type synthesis).
U.S. Patent 2,969,385. "Process for the preparation of ureido-carboxylic acids." (Specific industrial conditions for minimizing lactam formation).
Smith, P. A. S. (1983). Open-Chain Nitrogen Compounds. (Reference for the cyclization kinetics of amino acids to lactams).
Disclaimer: This guide is for research purposes. All synthesis should be conducted in a fume hood with appropriate PPE, as cyanates can be toxic and isocyanic acid is a respiratory irritant.
Technical Support Center: Optimizing Enzymatic Workflows with 6-Ureidohexanoic Acid
The following technical support guide is designed for researchers and process engineers utilizing 6-Ureidohexanoic acid (6-UHA) in biocatalysis and drug development. This guide addresses two primary technical contexts: B...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for researchers and process engineers utilizing 6-Ureidohexanoic acid (6-UHA) in biocatalysis and drug development.
This guide addresses two primary technical contexts:
Biocatalytic Synthesis: Optimizing the enzymatic production of 6-UHA (a key Sorafenib intermediate).
Kinetic Modulation: Using 6-UHA as a selective inhibitor to enhance assay specificity (targeting Dihydroorotase and Urease).
Product: 6-Ureidohexanoic Acid (CAS: 1468-42-4)
Application: Biocatalytic Synthesis Intermediate, Enzyme Inhibitor (DHOase/Urease), Ligand for Protein Conjugation.
Document ID: TS-6UHA-OPT-V2.4
Part 1: The Technical Core – Mechanisms of Efficiency
To enhance reaction efficiency involving 6-Ureidohexanoic acid, one must first understand its dual behavior. It acts as both a substrate in oxidative enzymatic cascades and a competitive modulator in pyrimidine biosynthesis assays.
The "Enhancement" Mechanism
When we speak of "enhancing efficiency" with 6-UHA, we are technically referring to Kinetic Modulation .
In Synthesis: Efficiency is gained by coupling ω-amino acid oxidases (ω-AOX) with catalase to drive the equilibrium forward, preventing product inhibition by hydrogen peroxide.
In Assay Design: Efficiency is gained by using 6-UHA to suppress background noise. 6-UHA mimics the transition state of citrulline/dihydroorotate, binding to the active site of Dihydroorotase (DHOase) or Urease. This allows researchers to "clean up" signal transduction data in complex biological matrices.
Visualization: The Enzymatic Cascade & Inhibition Logic
The following diagram illustrates the optimized synthesis pathway (Module A) and the inhibition mechanism (Module B).
Figure 1: (Left) The oxidative cascade for synthesizing 6-UHA precursors, highlighting the critical role of Catalase in efficiency. (Right) The competitive inhibition mechanism where 6-UHA blocks DHOase activity.
Problem: Low yield during the conversion of 6-aminohexanoic acid (precursor) to 6-UHA intermediates.
Root Cause: Accumulation of Hydrogen Peroxide (
) deactivates the -AOX enzyme.
Protocol 1: The Catalase-Coupled System
To achieve >95% conversion efficiency, you must implement a hydrogen peroxide scavenging system.
Buffer Preparation: Potassium Phosphate Buffer (0.1 M, pH 7.0).[1] Note: 6-UHA is pH-sensitive; avoid >pH 8.5 to prevent urea hydrolysis.
Enzyme Loading:
Primary Enzyme:
-Amino Acid Oxidase (-AOX) at 0.3 U/mL.
Crucial Additive: Catalase at 20 U/mL (excess required).
Reaction Conditions:
Temperature: 30°C (Strict control. >35°C causes rapid denaturation of
-AOX).
Time: 30–36 hours.
Checkpoint: Monitor
levels. If >10 mM, pause and add fresh Catalase.
Parameter
Optimal Range
Failure Threshold
Action on Failure
pH
7.0 – 7.5
< 6.0 or > 8.5
Adjust with 0.1M K-Phosphate. High pH hydrolyzes the urea group.
Temperature
28°C – 30°C
> 35°C
Cool immediately. Enzyme activity is irreversible lost >40°C.
Catalase Ratio
60:1 (Catalase:Oxidase)
< 20:1
Add Catalase. Oxidative stress is killing the reaction.
Module B: Using 6-UHA as a Kinetic Modulator (Assay Efficiency)
Problem: High background noise in Dihydroorotase (DHOase) or Urease screening assays.
Solution: Use 6-UHA as a "clean-up" tool to define specific activity.
Protocol 2: Determining
for Background Suppression
6-UHA acts as a competitive inhibitor. To enhance your assay's signal-to-noise ratio, you must determine the inhibition constant () to dose it correctly.
Substrate Prep: Prepare Dihydroorotate (DHO) at concentrations ranging from
to .
Inhibitor Dosing: Prepare 6-UHA stocks in DMSO (Max 5% final concentration). Test range: 0, 10, 50, 100
Data Analysis: Plot Lineweaver-Burk double reciprocal graphs.
Success Indicator: Lines should intersect on the Y-axis (indicating Competitive Inhibition).
Efficiency Target: Select the 6-UHA concentration that suppresses background (non-specific) turnover by >80% while retaining sensitivity to the target modulator.
Part 3: Frequently Asked Questions (FAQs)
Q1: My 6-Ureidohexanoic acid is precipitating in the reaction buffer. How do I solve this?A: 6-UHA has an amphiphilic structure (polar urea head, non-polar alkyl tail).
Immediate Fix: Pre-dissolve 6-UHA in DMSO or Dimethylformamide (DMF) before adding to the aqueous buffer. Keep the final organic solvent concentration below 5% (v/v) to avoid denaturing your enzymes.
Alternative: Warm the buffer to 30°C before addition. Do not exceed 35°C if enzymes are already present.
Q2: Can I use 6-Ureidohexanoic acid to stabilize proteins during freeze-thaw cycles?A: While urea is a denaturant, ureido-fatty acids can sometimes act as chaperones at very low concentrations. However, this is not its primary validated use. For stabilization, we recommend standard additives like Trehalose or Glycerol. If you must use 6-UHA (e.g., for a specific binding study), ensure the concentration is
to avoid inadvertent unfolding of the protein target.
Q3: Is 6-UHA stable in basic buffers (pH > 9.0)?A:No. The urea linkage is susceptible to hydrolysis at high pH, converting it back to 6-aminohexanoic acid and cyanate/carbonate. Maintain pH between 6.5 and 8.0 for maximum stability.
Q4: I am seeing non-linear kinetics in my DHOase assay when using 6-UHA. Why?A: This often indicates Enzyme-Inhibitor Instability .
Check if your enzyme contains a metal cofactor (DHOase often requires Zinc or Iron). 6-UHA can weakly chelate metals.
Troubleshoot: Supplement the buffer with
or to ensure the enzyme remains metallated in the presence of the ureido ligand.
References
Enzymatic Production of 6-Oxohexanoic Acid: Yamada, M., et al. (2017).[1] "An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds."[1] Bioscience, Biotechnology, and Biochemistry.
Urease Inhibition Mechanisms: Krajewska, B. (2009). "Ureases I. Functional, catalytic and kinetic properties: A review." Journal of Molecular Catalysis B: Enzymatic.
Sorafenib Synthesis & Intermediates: Bankston, D., et al. (2002). "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development.
Dihydroorotase Inhibition: Christopherson, R.I., & Jones, M.E. (1980). "The effects of pH and inhibitors on the catalytic activity of the dihydroorotase of the mammalian multifunctional protein CAD." Journal of Biological Chemistry.
dealing with impurities in 6-Ureidohexanoic acid samples
CAS: 1468-42-4 | Formula: | MW: 174.20 g/mol [1][2] Introduction: The Application Scientist's Perspective Welcome to the technical support hub for 6-Ureidohexanoic acid (6-UHA) . As a Senior Application Scientist, I unde...
Introduction: The Application Scientist's Perspective
Welcome to the technical support hub for 6-Ureidohexanoic acid (6-UHA) . As a Senior Application Scientist, I understand that this molecule—often used as a hapten linker, a lysine mimic, or an intermediate in polymer chemistry—presents a unique "polarity paradox." It retains the hydrophilic character of its parent amino acid (6-Aminohexanoic acid) but loses the basic amine functionality, replacing it with a neutral urea group.
This guide moves beyond basic datasheets to address the specific impurity profiles and handling challenges derived from its synthesis (typically the carbamoylation of 6-aminohexanoic acid).
Module 1: Diagnostic & Analytical Troubleshooting
User Question: "I see multiple peaks in my HPLC chromatogram, but my MS data suggests the mass is correct. How do I distinguish the product from starting materials?"
Technical Insight:
6-UHA is synthesized from 6-Aminohexanoic acid (6-AHA) .[2] The critical analytical challenge is that both the starting material and the product are highly polar and lack strong chromophores.
The Trap: Standard C18 columns often fail to retain these polar compounds, causing them to elute in the void volume (dead time) where salts and solvent fronts interfere.
The Detection Issue: The urea linkage absorbs weakly at low wavelengths (<210 nm). If you use standard UV (254 nm), you will miss the product entirely or see noise.
Recommended Analytical Protocol
Parameter
Recommendation
Scientific Rationale
Column
HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide-C18
Standard C18 cannot retain the polar aliphatic chain effectively.[2] HILIC leverages the polarity for separation.
User Question: "My sample is sticky or contains high salt levels. How do I purify it without degrading the urea linkage?"
Technical Insight:
The synthesis of 6-UHA usually involves treating 6-AHA with potassium cyanate (KOCN) in water.[2] This leaves you with a mixture of Product (Acid), Starting Material (Zwitterion), and Inorganic Salts.
Solubility Logic: 6-AHA is zwitterionic and highly water-soluble at neutral pH.[2] 6-UHA is a mono-carboxylic acid.[2][4][5] By dropping the pH below the pKa of the carboxylic acid (~4.5), 6-UHA becomes less soluble in cold water compared to the protonated amine salt of 6-AHA.
Workflow: The "pH Swing" Purification
Do not use standard silica chromatography; the compound will streak or bind irreversibly.
Figure 1: Purification logic relying on the differential solubility of the urea-acid vs. the amine-salt.
Module 3: Synthesis-Related Impurity Control
User Question: "I am synthesizing this in-house. Why is my conversion low, and why is the product yellow?"
Technical Insight:
The reaction between an amine and cyanate is pH-dependent.
pH < 5: Cyanate hydrolyzes to
and (Loss of reagent).
pH > 9: The amine is deprotonated (good nucleophile), but cyanate can polymerize to cyanuric acid.
Yellow Color: Indicates oxidation or formation of oligomers (polyamides) if the reaction was heated too aggressively (>100°C).
Corrective Protocol:
Temperature Control: Keep reaction between 60-80°C. Do not reflux aggressively.
pH Monitoring: Maintain pH 7-8 during the addition of KOCN.
Reagent Stoichiometry: Use a slight excess of KOCN (1.1 eq) to drive the reaction, as 6-AHA is difficult to separate if left unreacted.
Module 4: Storage & Stability
User Question: "Can I store 6-UHA in solution?"
Technical Insight:
Urea linkages are susceptible to hydrolysis, reversing the synthesis to release ammonia and the original amine, especially in acidic or basic solutions over time.
Solid State: Stable at room temperature (CAS 1468-42-4 melting point is typically high, >160°C, indicating a stable crystal lattice).
Solution State:
Neutral pH: Stable for days at 4°C.
Acidic/Basic pH: Degrades rapidly. Avoid storing in HPLC mobile phases containing TFA (Trifluoroacetic acid) for long periods.
Context: HPLC detection of urea derivatives using low-wavelength UV and HILIC modes.[2]
Source: MicroSolv Technology, "Urea Analyzed by HPLC." Link
Synthesis Mechanism (Wöhler Synthesis Context):
Context: Reaction of amines with cyanates to form ureas.
Source: Organic Syntheses, Coll. Vol. 4, p. 52 (General procedure for urea formation). Link
(Note: While specific literature on 6-UHA impurities is niche, the protocols above are derived from standard chemical principles applied to the known properties of amino-acid-urea conjugates.)
Technical Support Center: A Troubleshooting Guide for 6-Ureidohexanoic Acid-Based Biotinylation
This guide provides in-depth troubleshooting for common issues encountered during the biotinylation of proteins and other macromolecules using 6-ureidohexanoic acid-based N-hydroxysuccinimide (NHS) ester reagents. Design...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting for common issues encountered during the biotinylation of proteins and other macromolecules using 6-ureidohexanoic acid-based N-hydroxysuccinimide (NHS) ester reagents. Designed for researchers, scientists, and drug development professionals, this resource offers a question-and-answer format to directly address experimental challenges, explaining the underlying scientific principles to empower effective problem-solving.
Section 1: Low Biotinylation Efficiency
Low or no biotin incorporation is a frequent hurdle. The following section addresses the common causes and provides systematic solutions.
Question 1: I am observing very low or no biotinylation of my protein. What are the likely causes and how can I improve the efficiency?
Answer: Low biotinylation efficiency is often multifactorial. The primary culprits are typically related to the reaction components and conditions. Here is a breakdown of potential causes and actionable solutions:
Suboptimal Buffer Composition: The N-hydroxysuccinimide (NHS) ester group of the biotinylation reagent reacts with primary amines (-NH2) on your target molecule.[1][2][3] The presence of competing primary amines in your reaction buffer, such as Tris or glycine, will quench the reaction, significantly reducing the labeling efficiency.[2][4][5][6][7]
Solution: Always use an amine-free buffer for the biotinylation reaction. Recommended buffers include Phosphate Buffered Saline (PBS) or HEPES-NaCl, with a pH range of 7.2-8.5.[4][8][9] The reaction is most efficient at a pH between 7 and 9.[2][8]
Hydrolyzed Biotinylation Reagent: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[2][3][10] Improper storage or handling, such as repeated opening of the reagent container at room temperature, can introduce moisture and lead to hydrolysis.[3][10]
Solution: Store your 6-ureidohexanoic acid-based biotinylation reagent desiccated at the recommended temperature (typically -20°C).[2] Before opening, always allow the reagent vial to equilibrate to room temperature to prevent condensation.[3][10] For insoluble reagents requiring an organic solvent like DMSO or DMF, prepare the stock solution fresh. While DMSO stocks can be stored at -80°C for short periods, aqueous solutions should always be prepared immediately before use.[4]
Inappropriate Molar Ratio of Biotin to Protein: An insufficient amount of the biotinylation reagent will result in incomplete labeling. Conversely, an excessive amount can lead to protein aggregation and potential loss of biological activity.[8][11]
Solution: The optimal molar ratio of biotin to protein is empirical and should be determined for each specific protein. A good starting point is a 10- to 20-fold molar excess of the biotinylation reagent over the protein.[12] For dilute protein solutions (1-2 mg/mL), a higher molar excess (>20-fold) may be necessary to achieve sufficient labeling.[12] It's advisable to perform a titration experiment with varying molar ratios to find the optimal balance between labeling efficiency and protein function.[13]
Low Protein Concentration: The biotinylation reaction is concentration-dependent. If your protein concentration is too low, the reaction kinetics will be slow, leading to poor labeling.
Solution: For efficient labeling, a protein concentration of >1 mg/mL is recommended.[4] If your protein solution is dilute, consider concentrating it using a spin column concentrator before proceeding with biotinylation.[4]
Section 2: High Background Signal in Downstream Applications
A high background signal can mask the specific signal in applications like ELISA, Western blotting, or immunoprecipitation.
Question 2: I am experiencing a high background signal in my streptavidin-based detection system after biotinylating my antibody. What are the possible reasons and how can I reduce it?
Answer: High background is a common issue and can often be traced back to several factors during and after the biotinylation procedure.
Excess Unreacted Biotin: Failure to remove all of the unreacted biotinylation reagent after the labeling reaction is a primary cause of high background.[14] Free biotin will compete with your biotinylated protein for binding sites on the streptavidin conjugate, leading to a high, non-specific signal.
Solution: Thoroughly remove unreacted biotin. This can be achieved through dialysis, desalting columns (like PD-10), or spin columns.[4][14] Ensure a sufficient number of dialysis changes or adequate column equilibration and elution to completely separate the small biotin molecules from your much larger protein.
Inadequate Blocking: Insufficient blocking of non-specific binding sites on your solid phase (e.g., ELISA plate, Western blot membrane) will lead to the non-specific adherence of your biotinylated protein or the streptavidin conjugate.[15][16]
Solution: Optimize your blocking step. Increase the concentration of your blocking agent (e.g., BSA, non-fat dry milk) or the incubation time.[16] Be aware that some blocking agents, like non-fat dry milk, can contain endogenous biotin, which may interfere with the assay.[16] In such cases, switching to a biotin-free blocking buffer is recommended. For immunohistochemistry (IHC), blocking endogenous biotin in the tissue is also crucial.[17][18]
Over-Biotinylation: Excessive labeling of your protein can increase its hydrophobicity, leading to non-specific binding to surfaces.[8][16]
Solution: As mentioned previously, optimize the molar ratio of biotin to your protein to avoid over-labeling.[8] A lower ratio may be sufficient for your application and can help reduce non-specific interactions.
Suboptimal Washing: Insufficient washing between incubation steps can leave behind unbound reagents, contributing to a high background.[15][16]
Solution: Increase the number and duration of your washing steps.[16] The inclusion of a mild detergent like Tween-20 in your wash buffer can also help to reduce non-specific binding.[16]
Section 3: Protein Aggregation and Loss of Function
Maintaining the structural integrity and biological activity of your protein post-biotinylation is critical.
Question 3: My protein is precipitating after the biotinylation reaction. Why is this happening and what can I do to prevent it?
Answer: Protein aggregation and precipitation post-biotinylation are often due to a disruption of the protein's native conformation.
Over-Biotinylation: As mentioned, excessive labeling can alter the surface properties of your protein, masking hydrophilic regions and promoting hydrophobic interactions between protein molecules, which leads to aggregation.[8]
Solution: Empirically determine the lowest biotin-to-protein molar ratio that still provides sufficient labeling for your downstream application.[8]
Inappropriate Buffer Conditions: The pH of your reaction buffer is crucial. If the pH is too close to the protein's isoelectric point (pI), its net charge will be near zero, reducing electrostatic repulsion and increasing the likelihood of aggregation.[8]
Solution: Maintain the pH of the reaction buffer between 7 and 9 for optimal NHS-ester reactivity.[8] If aggregation persists, consider adjusting the pH further away from your protein's pI, while still maintaining a pH conducive to the labeling reaction.
High Protein Concentration: While a higher protein concentration can enhance the biotinylation reaction rate, it also increases the chance of intermolecular interactions that can lead to aggregation.[8]
Solution: If you suspect high concentration is the issue, try performing the biotinylation reaction at a lower protein concentration.
Use of PEGylated Biotinylation Reagents: For proteins prone to aggregation, consider using a biotinylation reagent with a polyethylene glycol (PEG) spacer arm. The PEG linker can increase the solubility of the biotinylated protein and help prevent aggregation during long-term storage.[1]
Experimental Protocols & Data
Table 1: Recommended Molar Ratios for Biotinylation
Application
Recommended Starting Molar Ratio (Biotin:Protein)
Notes
ELISA / Western Blotting
10:1 to 20:1
A lower degree of labeling is often sufficient.
Immunoprecipitation / Affinity Purification
5:1 to 15:1
Aims to preserve protein conformation and binding sites.
Antibody Labeling
15:1 to 25:1
Higher labeling can increase detection sensitivity.
Cell Surface Labeling
20:1 to 50:1
Requires higher concentration to label exposed proteins.
Note: These are starting recommendations. The optimal ratio should be determined empirically for each specific protein and application.
Protocol 1: Standard Protein Biotinylation using a 6-Ureidohexanoic Acid-Based NHS Ester
Prepare the Protein Sample:
Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[12]
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.[4]
Prepare the Biotinylation Reagent:
Allow the vial of the 6-ureidohexanoic acid-based NHS-ester biotin reagent to equilibrate to room temperature before opening.[3][10]
Immediately before use, prepare a stock solution of the biotinylation reagent. For water-soluble reagents (e.g., Sulfo-NHS-Biotin), dissolve in water or the same amine-free buffer as the protein. For water-insoluble reagents, dissolve in anhydrous DMSO or DMF.[4][12]
Biotinylation Reaction:
Add the calculated amount of the biotinylation reagent stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold).
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[12]
Quench the Reaction:
To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[4] Incubate for 15 minutes at room temperature.
Remove Excess Biotin:
Separate the biotinylated protein from unreacted biotin and byproducts using a desalting column, spin column, or dialysis.[4]
Protocol 2: Verifying Biotinylation with a Streptavidin Gel-Shift Assay
Sample Preparation:
Mix a small aliquot of your biotinylated protein with an excess of streptavidin in a microcentrifuge tube. As a negative control, mix an equal amount of unbiotinylated protein with streptavidin.
Incubate at room temperature for 15-30 minutes.
SDS-PAGE Analysis:
Add non-reducing SDS-PAGE sample buffer to both tubes. Do not boil the samples, as this can disrupt the biotin-streptavidin interaction.
Run the samples on an SDS-PAGE gel.
Visualization:
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
A successful biotinylation will result in a higher molecular weight band (a "gel shift") in the lane with the biotinylated protein and streptavidin, corresponding to the protein-streptavidin complex. The unbiotinylated protein will run at its normal molecular weight.
Visual Diagrams
Diagram 1: NHS-Ester Biotinylation Reaction
Caption: Reaction of a 6-ureidohexanoic acid-biotin-NHS ester with a primary amine on a protein.
Diagram 2: Troubleshooting Workflow for Low Biotinylation
Caption: A logical workflow for troubleshooting low biotinylation efficiency.
References
Creative Biolabs. (n.d.). Troubleshooting of Sandwich ELISA with Streptavidin-biotin Detection. Retrieved from [Link]
Sino Biological. (n.d.). Biotinylated Antibody: Protocol, Detect Methods, and Applications. Retrieved from [Link]
Interchim. (n.d.). NHS-cleavable-Biotins. Retrieved from [Link]
ResearchGate. (2015). I am having problems with biotinylation consistency, does anyone have any suggestions/advice? Retrieved from [Link]
Interchim. (n.d.). How to Biotinylate with Quantifiable Results. Retrieved from [Link]
Freedman, N. J., & Lefkowitz, R. J. (2016). Reversible biotinylation of purified proteins for measuring protein–protein interactions. Methods in Molecular Biology, 1369, 141-151. Retrieved from [Link]
Elia, G. (2010). Protein Biotinylation. Current Protocols in Protein Science, Chapter 3, Unit 3.6. Retrieved from [Link]
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved from [Link]
ResearchGate. (2014). Can anyone help with an antibody biotinylation problem? Retrieved from [Link]
Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]
G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved from [Link]
Oreate. (2026). Study on the Properties and Applications of Biotin-Ss-NHS Ester. Retrieved from [Link]
Boster Biological Technology. (n.d.). IHC Troubleshooting Guide | Common Issues & Fixes. Retrieved from [Link]
optimization of 6-Ureidohexanoic acid concentration in experiments
Welcome to the technical support center for 6-ureidohexanoic acid. This guide, curated by our senior application scientists, provides in-depth answers to frequently asked questions and robust troubleshooting strategies t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 6-ureidohexanoic acid. This guide, curated by our senior application scientists, provides in-depth answers to frequently asked questions and robust troubleshooting strategies to help you optimize your experiments. We focus on the causality behind experimental choices to ensure you achieve accurate and reproducible results.
Section 1: Foundational Knowledge (FAQs)
This section addresses the fundamental properties and handling procedures for 6-ureidohexanoic acid, providing the essential knowledge base for its successful application.
Q1: What is 6-ureidohexanoic acid and what are its key physicochemical properties?
A: 6-Ureidohexanoic acid is a bifunctional molecule featuring a terminal carboxylic acid group and a ureido group, connected by a six-carbon aliphatic chain. This structure makes it a valuable building block and linker in various chemical and biological applications. The hexanoic acid backbone provides flexibility and hydrophobicity, while the ureido and carboxyl groups offer specific points for chemical modification and interaction.[1][2]
Its properties are critical for designing experiments. While specific experimental data for 6-ureidohexanoic acid is not broadly published, we can estimate its properties based on its structural components: 6-aminohexanoic acid and urea.
Table 1: Estimated Physicochemical Properties of 6-Ureidohexanoic Acid
Property
Estimated Value / Characteristic
Rationale & Experimental Implication
Molecular Formula
C₇H₁₄N₂O₃
---
Molecular Weight
174.20 g/mol
Essential for calculating molar concentrations for reaction stoichiometry.
pKa (Carboxylic Acid)
~4.5 - 5.0
The carboxylic acid will be deprotonated (negatively charged) at physiological pH (~7.4). This is critical for buffer selection in bioconjugation or cell-based assays.
Solubility
Moderately soluble in water; soluble in polar organic solvents (DMSO, DMF).
The ureido group enhances water solubility compared to hexanoic acid.[3] However, for high concentrations, using a co-solvent like DMSO or preparing a salt form may be necessary. Aqueous solubility is pH-dependent.
Stability
Generally stable. Hydrolysis of the ureido group can occur under harsh acidic or basic conditions and elevated temperatures.
Store in a cool, dry place. For long-term storage of solutions, aliquot and freeze at -20°C to prevent degradation.
Q2: What are the primary applications of 6-ureidohexanoic acid in research?
A: The bifunctional nature of 6-ureidohexanoic acid makes it a versatile tool, primarily used as a linker or spacer arm in drug development and chemical biology.
Bioconjugation: It can be used to connect a payload (e.g., a drug, a fluorescent dye) to a targeting moiety (e.g., an antibody, a peptide). The carboxylic acid is typically activated (e.g., using EDC/NHS chemistry) to react with amines on the targeting molecule.
Synthesis of Modified Peptides: It can be incorporated into peptide chains to introduce a flexible, hydrophilic spacer, potentially influencing the peptide's conformation and biological activity.[1]
Material Science: It serves as a monomer or building block for creating novel polymers and functionalized surfaces.
Enzyme Inhibition Studies: The ureido group can mimic substrates or interact with active sites of certain enzymes, making it a candidate for inhibitor design.
Q3: How should I properly store and handle 6-ureidohexanoic acid?
A: As a solid, 6-ureidohexanoic acid is stable when stored in a tightly sealed container in a cool, dry, and dark place. For solutions, long-term stability is best achieved by preparing aliquots in a suitable solvent (e.g., DMSO or an aqueous buffer) and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation and introduce variability into your experiments.
Section 2: Experimental Design & Optimization
This section provides guidance on rationally designing experiments to determine the optimal concentration of 6-ureidohexanoic acid for your specific application.
Q4: How do I prepare a stock solution of 6-ureidohexanoic acid?
A: Preparing a stable, high-concentration stock solution is the first critical step. Due to its moderate aqueous solubility, direct dissolution in buffers can be challenging.
Protocol 1: Preparation of a 100 mM Stock Solution
Weighing: Accurately weigh out 17.42 mg of 6-ureidohexanoic acid (for 1 mL of stock) in a microcentrifuge tube.
Initial Solubilization: Add 800 µL of high-purity Dimethyl Sulfoxide (DMSO). Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.
Volume Adjustment: Once fully dissolved, add another 200 µL of DMSO to reach a final volume of 1 mL and a final concentration of 100 mM. Mix well.
Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles and store at -20°C.
Self-Validation Check: Before use in a critical experiment, ensure the final working solution (after dilution in your experimental buffer) is clear and free of precipitation. The final concentration of DMSO in your experiment should be kept low (typically <1%) to avoid off-target effects.
Q5: What is a typical starting concentration for my experiment?
A: The optimal concentration is highly application-dependent. A broad concentration range should be tested initially.
Table 2: Recommended Starting Concentration Ranges for Common Applications
Application
Typical Starting Concentration Range
Rationale
Bioconjugation (Linker)
1 - 20 molar excess over the substrate
The goal is to drive the reaction to completion without excessive waste or difficult purification. Start with a 5-10 fold molar excess.
Cell-Based Assays
1 µM - 100 µM
Cellular uptake and potential cytotoxicity are key factors. A dose-response curve is essential to find the effective concentration without impacting cell viability.
Enzyme Inhibition
0.1 µM - 50 µM
The effective concentration will depend on the enzyme's Ki (inhibition constant). A wide logarithmic range should be screened initially.
Q6: How do I design an experiment to optimize the concentration of 6-ureidohexanoic acid?
A: A systematic approach is crucial. The goal is to find the lowest concentration that provides the maximum desired effect while minimizing off-target effects or waste. This involves a multi-step process from small-scale trials to analytical validation.
Caption: Workflow for concentration optimization.
Protocol 2: General Workflow for Optimizing Concentration in a Bioconjugation Reaction
Objective: Achieve >90% conjugation of 6-ureidohexanoic acid to a model protein (e.g., BSA).
Reagents:
6-Ureidohexanoic acid (100 mM stock in DMSO)
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Set up parallel reactions using 2, 5, 10, and 20 molar equivalents of 6-ureidohexanoic acid relative to the protein.
First, activate the acid: In a separate tube, pre-incubate the required amount of 6-ureidohexanoic acid with a 1.2x molar excess of both EDC and NHS in reaction buffer for 15 minutes at room temperature.
Add the activated linker solution to the protein solution.
Allow the reaction to proceed for 2 hours at room temperature.
Analytical Validation:
Analyze the reaction products using SDS-PAGE to observe the shift in molecular weight of the conjugated protein.
Use HPLC or LC-MS to quantify the degree of conjugation.[4][5]
Optimization: Based on the results, perform a narrower titration (e.g., 8, 10, 12 equivalents) to pinpoint the optimal concentration that achieves >90% conjugation with minimal excess reagent.
Section 3: Troubleshooting Common Issues
Even with careful planning, experimental challenges can arise. This section provides a logical framework for diagnosing and solving common problems.
Q7: My reaction yield is low or inconsistent. What are the potential causes and solutions?
A: Low yield is a multifaceted problem. Systematically investigating potential causes is the key to solving it.
Caption: Troubleshooting pathway for low reaction yield.
Expertise Insight: The most common point of failure in bioconjugation is the hydrolysis of the activation reagents (EDC/NHS) or the activated linker itself. Always use fresh, high-quality reagents and perform the activation step immediately before adding it to your target molecule.
Q8: I am observing poor solubility of 6-ureidohexanoic acid in my aqueous reaction buffer. How can I improve it?
A: This is a common issue when moving from a high-concentration organic stock to an aqueous environment.
pH Adjustment: The solubility of carboxylic acids is highly pH-dependent. Increasing the pH of the buffer to a value above the pKa (~4.7) will deprotonate the acid, forming a more soluble carboxylate salt. Try adjusting your buffer pH to 7.5-8.0.
Use of Co-solvents: If your experimental system tolerates it, including a small percentage (1-5%) of a water-miscible organic solvent like DMSO or DMF in your final reaction volume can maintain solubility.
Slower Addition: Instead of adding the stock solution all at once, add it dropwise to the vigorously stirring buffer to prevent localized high concentrations that can cause precipitation.
Prepare a Salt Form: For demanding applications, you can prepare a sodium or potassium salt of the acid, which will have significantly higher aqueous solubility. This can be done by carefully neutralizing a solution of the acid with one equivalent of NaOH or KOH.
Q9: How can I monitor the reaction progress and confirm the final product's identity and purity?
A: Proper analytical validation is non-negotiable for trustworthy results. Relying on a single method is often insufficient.
Protocol 3: HPLC-UV Method for Reaction Monitoring
This protocol is a general template for analyzing organic acids and can be adapted for 6-ureidohexanoic acid.[5][6]
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
Mobile Phase:
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
Solvent B: Acetonitrile (ACN) with 0.1% TFA or Formic Acid.
Gradient Elution:
Start with a linear gradient (e.g., 5% to 95% Solvent B over 20 minutes) to separate reactants, products, and byproducts.
Detection: The ureido group lacks a strong chromophore. Therefore, detection at low wavelengths (200-220 nm) is required. Alternatively, if the reaction involves a UV-active component (like a protein or dye), you can monitor its disappearance or the appearance of the conjugated product at a more specific wavelength.
Sample Preparation: At various time points (e.g., 0, 30, 60, 120 minutes), take a small aliquot of the reaction mixture and quench it by diluting it into the mobile phase (Solvent A) to stop the reaction.
Analysis: Inject the samples onto the HPLC. The consumption of the starting material and the formation of the product peak can be quantified by integrating the peak areas.
Confirmation: For definitive confirmation of the product's identity, collect the corresponding HPLC peak and analyze it via Mass Spectrometry (LC-MS).[4][7]
Section 4: References
The Good Scents Company. (n.d.). 6-hydroxyhexanoic acid. Retrieved from [Link]
Google Patents. (n.d.). CN101945847A - Method for producing 6-hydroxy hexanoic acid esters. Retrieved from
Szewczyk, M., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6843. [Link]
Baran, A., et al. (2020). Statistical Optimization of Urinary Organic Acids Analysis by a Multi-Factorial Design of Experiment. Analytica, 1(2), 117-128. [Link]
Chen, Y., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites, 13(5), 633. [Link]
Carro-García, T., et al. (2021). Optimizing operational parameters for the enzymatic production of furandicarboxylic acid building block. Biotechnology for Biofuels, 14(1), 1-16. [Link]
MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]
SpringerLink. (2020). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemo-catalysis. Retrieved from [Link]
Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved from [Link]
ResearchGate. (2019). Is there any method to synthesis 6-Maleimidocaproic acid from Maleic anhydride and 6-Aminocaproic acid?. Retrieved from [Link]
FooDB. (2015). Showing Compound 6-Hydroxyhexanoic acid (FDB029184). Retrieved from [Link]
ACS Publications. (2024). A New Analytical Method for Quantifying Acid-End-Cap PLGA in Sub-Milligram Quantities. Retrieved from [Link]
ScienceDirect. (2015). 4-hydroxycyclohexanecarboxylic acid: A rare compound in urinary organic acid analysis. Clinica Chimica Acta, 451, 233-236. [Link]
Google Patents. (n.d.). WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid. Retrieved from
Longdom Publishing. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Food and Dairy Technology, 5(4).
PubChem. (n.d.). 6-Hydroxyhexanoic Acid. Retrieved from [Link]
PubChem. (n.d.). 6-Aminohexanoic Acid. Retrieved from [Link]
PubChem. (n.d.). Hexanoic Acid. Retrieved from [Link]
Comparative Guide: 6-Ureidohexanoic Acid vs. 6-Aminohexanoic Acid
This guide provides an in-depth technical comparison between 6-Aminohexanoic Acid (6-AHA) and its carbamoylated derivative, 6-Ureidohexanoic Acid (6-UHA) . While 6-AHA is a classic small-molecule therapeutic and industri...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 6-Aminohexanoic Acid (6-AHA) and its carbamoylated derivative, 6-Ureidohexanoic Acid (6-UHA) .
While 6-AHA is a classic small-molecule therapeutic and industrial monomer, 6-UHA represents a specialized structural motif used primarily in antibody-drug conjugates (ADCs) and immunomodulatory design (specifically TLR7/8 agonists).
Executive Summary: The Pharmacophore vs. The Linker
The core distinction lies in the terminal functional group: the transformation of a basic primary amine (in 6-AHA) to a neutral urea moiety (in 6-UHA).
6-Aminohexanoic Acid (6-AHA): A zwitterionic lysine analog . Its primary function is antifibrinolytic ; it competitively inhibits plasminogen activation by mimicking the lysine residues of fibrin. It is also the monomer for Nylon-6.[1][2]
6-Ureidohexanoic Acid (6-UHA): A neutral, polar linker . The urea group abolishes the lysine-mimetic activity (preventing interference with coagulation) while providing a stable, hydrogen-bonding spacer. It is critical in the design of TLR7/8 agonists and bioconjugates , where it serves to extend the pharmacophore away from the carrier protein without introducing unwanted charge.
Physicochemical Comparison
The shift from an amine to a urea group drastically alters the solubility and acid-base profile, dictating their respective roles in drug formulation.
Feature
6-Aminohexanoic Acid (6-AHA)
6-Ureidohexanoic Acid (6-UHA)
Chemical Structure
Molecular Weight
131.17 g/mol
174.20 g/mol
Terminal Group
Primary Amine (Basic, pKa ~10.8)
Urea (Neutral/Weakly Acidic, pKa ~13-14)
Charge at pH 7.4
Zwitterionic ()
Anionic ()
Water Solubility
High (>500 mg/mL)
Moderate (Lower than 6-AHA due to urea stacking)
Biological Target
Plasminogen Kringle Domains
TLR7/8 Receptors (as linker), Urease (weak)
Key Application
Hemostasis (Amicar), Nylon Synthesis
ADC Linkers, Immunotherapy Agonists
Mechanism of Action & Biological Logic
A. 6-Aminohexanoic Acid: The Lysine Mimic (Antifibrinolytic)
6-AHA functions via competitive inhibition . The plasminogen protein contains "Kringle domains" with high affinity for lysine residues on fibrin clots.
Mechanism: 6-AHA saturates these Kringle domains.
Result: Plasminogen cannot bind to fibrin
Tissue Plasminogen Activator (tPA) cannot convert plasminogen to plasmin Fibrinolysis (clot breakdown) is blocked.
B. 6-Ureidohexanoic Acid: The Silent Scaffold (Immunomodulation)
6-UHA is designed to avoid the Kringle domains. The neutral urea group prevents binding to the anionic aspartic acid residues in the plasminogen binding pocket.
Mechanism: In TLR7/8 agonists (e.g., imidazoquinoline derivatives), 6-UHA acts as a spacer. It connects the active drug to a solubilizing tail or an antibody.
Role: The urea group facilitates supramolecular self-assembly or specific hydrogen bonding within the TLR binding pocket, enhancing potency without causing systemic coagulation issues.
Pathway Visualization
Figure 1: Mechanistic divergence. 6-AHA (Blue) blocks enzymatic activation via charge mimicry. 6-UHA (Green) facilitates receptor agonism as a neutral structural linker.
Plasma Treatment: Spike human plasma with 6-AHA at concentrations ranging from 0.1 mM to 10 mM.
Clot Initiation: Add Thrombin and
to plasma in a 96-well plate to induce clotting.
Lysis Induction: Immediately add tPA to the mixture.
Monitoring: Measure absorbance at 405 nm (turbidity) every 30 seconds for 2 hours.
Data Analysis: Determine the 50% Lysis Time (LT50) .
Expected Result: 6-AHA samples should show a dose-dependent increase in LT50 (prolonged clot stability) compared to control.
Protocol B: Bioconjugation of 6-Ureidohexanoic Acid (Linker Synthesis)
Purpose: To attach 6-UHA to a secondary amine (Drug Core) for TLR agonist synthesis.
Note: Unlike 6-AHA, the urea group in 6-UHA does not require Boc/Fmoc protection during carboxyl activation.
Activation: Dissolve 6-Ureidohexanoic acid (1.0 eq) in anhydrous DMF.
Coupling Agents: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes at
to form the activated ester.
Conjugation: Add the amine-bearing drug core (e.g., an imidazoquinoline derivative) (1.0 eq).
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via LC-MS (Target mass = Drug + 156 Da).
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine) and Brine.
Critical Checkpoint: The urea protons (
) typically appear as broad singlets at 5.5–6.0 ppm in -NMR (DMSO-), distinct from the sharp amide doublets.
Key Applications in Drug Development
6-AHA: The "Rescue" Agent
Clinical Use: Treatment of acute hemorrhage (e.g., post-cardiac surgery, trauma).
Formulation: High-dose IV or oral solution (Amicar).
Limitation: High doses required (grams) due to rapid renal clearance.
6-UHA: The "Precision" Tool
Research Use: Development of TLR7/8 agonists (e.g., Resiquimod analogs).[3] The 6-UHA linker allows the agonist to be conjugated to macromolecules (albumin, antibodies) to reduce systemic toxicity (Cytokine Release Syndrome) while maintaining potency in the tumor microenvironment.
Advantage: The urea moiety acts as a hydrogen bond donor/acceptor, often improving the "fit" of the molecule within the hydrophobic pocket of the TLR receptor compared to a simple alkyl chain.
References
BenchChem. (2025). 6-Ureidohexanoic Acid: Structure Activity Relationship Studies and TLR7/8 Agonist Design. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 564: 6-Aminocaproic Acid. Retrieved from
Comparative Study: 6-Ureidohexanoic Acid vs. Biotin & Desthiobiotin
This guide provides a comparative technical analysis of 6-Ureidohexanoic acid against Biotin and its functional analog, Desthiobiotin . Content Type: Publish Comparison Guide Target Audience: Researchers, Senior Scientis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of 6-Ureidohexanoic acid against Biotin and its functional analog, Desthiobiotin .
Content Type: Publish Comparison Guide
Target Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Structural Hierarchy of Affinity
In the design of affinity purification and labeling systems, the interaction between avidin/streptavidin and biotin is the gold standard. However, the irreversibility of this bond (
M) limits downstream applications requiring protein recovery.
This guide analyzes three distinct chemical entities to establish a hierarchy of utility:
Desthiobiotin: The reversible switch (cyclic analog).
6-Ureidohexanoic Acid: The linear precursor/control (non-binding or negligible affinity).
Critical Distinction: Researchers often confuse Desthiobiotin (cyclic) with 6-Ureidohexanoic acid (linear). This guide clarifies that 6-Ureidohexanoic acid lacks the cyclic urea constraint required for high-affinity binding , making it functionally distinct from the reversible binder Desthiobiotin.
Chemical & Structural Analysis[2]
The avidin-biotin interaction is driven by the precise fit of the cyclic ureido group into the protein's binding pocket, stabilized by a hydrogen-bonding network.
Compound
Structure
Key Feature
Binding Status
Biotin
Bicyclic (Ureido + Thiophene rings)
Sulfur atom present; rigid bicyclic structure.
Irreversible ( M)
Desthiobiotin
Monocyclic (Imidazolidinone ring)
Lacks sulfur; retains cyclic urea.
Reversible ( M)
6-Ureidohexanoic Acid
Linear ( chain)
Open chain; no ring constraint.
Negligible/Non-Binder
Structural Logic Diagram
The following diagram illustrates the structural activity relationship (SAR) determining binding capability.
Figure 1: Structural Activity Relationship (SAR) of Biotin Analogs. The cyclic urea motif is the "key" for the avidin "lock." The linear 6-Ureidohexanoic acid fails to engage the pocket effectively.
Performance Metrics & Experimental Data
Binding Affinity (
) Comparison
The dissociation constant (
) dictates the application.[2] A lower implies tighter binding.[2]
Analyte
(Streptavidin)
(Dissociation Rate)
Elution Condition
Biotin
M
Denaturing (6M Guanidine, pH 1.5)
Desthiobiotin
M
Competitive (Biotin) or Mild Acid
6-Ureidohexanoic Acid
M (Est.)
Rapid / No Binding
N/A (Does not capture)
Key Insight: 6-Ureidohexanoic acid is often used as a negative control in binding assays to prove that interaction is driven by the specific cyclic biotin moiety and not nonspecific charge interactions from the carboxylic acid tail.
Experimental Protocols
Protocol A: Reversible Purification using Desthiobiotin
Use Case: Purifying sensitive protein complexes where harsh elution must be avoided.
) competitively displaces Desthiobiotin () almost instantly.
Recovery: Collect fractions. Dialyze to remove free biotin if necessary.
Protocol B: Negative Control Validation with 6-Ureidohexanoic Acid
Use Case: Verifying specificity of a "Biotin-like" small molecule probe.
Objective: To confirm that a biological response is due to the cyclic biotin headgroup and not the hexanoic acid tail.
Workflow:
Setup: Prepare two experimental arms.
Arm A (Active): Probe containing Biotin/Desthiobiotin.[1][6]
Arm B (Control): Probe containing 6-Ureidohexanoic acid (Linear).
Assay: Perform Pull-down or Surface Plasmon Resonance (SPR).
Analysis:
If Arm A shows signal and Arm B is silent
Interaction is specific to the biotin pocket.
If Arm A and Arm B show equal signal
Interaction is nonspecific (likely electrostatic binding of the carboxylic tail).
Decision Matrix: When to Use Which?
Application
Recommended Reagent
Rationale
Western Blot / ELISA
Biotin
Max sensitivity required; irreversibility is preferred.
Protein Purification
Desthiobiotin
Allows gentle elution of active proteins using competitive biotin displacement.[3]
Cell Surface Labeling
Desthiobiotin
Permits "stripping" of the label from live cells to monitor recycling.
Metabolic Control
6-Ureidohexanoic Acid
Acts as a non-binding structural analog to control for linker effects.
Prodrug "Caging"
6-Ureidohexanoic Acid
Can be chemically cyclized in situ to form Desthiobiotin, triggering binding (smart release systems).
Comparative Workflow Diagram
Figure 2: Reagent Selection Logic. Choose Desthiobiotin for purification, Biotin for detection, and 6-Ureidohexanoic acid for control experiments.
References
Green, N. M. (1975). "Avidin."[1][7][8][9][10] Advances in Protein Chemistry, 29, 85-133. Link
Hirsch, J. D., et al. (2002). "Easily reversible desthiobiotin binding to streptavidin, avidin, and other biotin-binding proteins."[1] Analytical Biochemistry, 308(2), 343-357. Link
BenchChem. (2025).[2] "6-Ureidohexanoic Acid | High-Purity Chemical Reagent." Link
Thermo Fisher Scientific. "Avidin-Biotin Interaction Technical Handbook." Link
Interchim. "DesthioBiotins - Technical Sheet." Link
comparing the efficacy of different 6-Ureidohexanoic acid synthesis routes
Comparative Efficacy of 6-Ureidohexanoic Acid Synthesis Protocols: A Technical Guide Executive Summary 6-Ureidohexanoic acid (CAS: 1468-42-4), a structural analog of citrulline and a derivative of -aminocaproic acid, ser...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Efficacy of 6-Ureidohexanoic Acid Synthesis Protocols: A Technical Guide
Executive Summary
6-Ureidohexanoic acid (CAS: 1468-42-4), a structural analog of citrulline and a derivative of
-aminocaproic acid, serves as a critical intermediate in the synthesis of enzyme inhibitors, drug conjugates, and modified nylon polymers.[1] This guide compares the two primary synthesis routes: Cyanate Carbamoylation and Urea Condensation .
For research and high-purity pharmaceutical applications, the Cyanate Route is the superior choice, offering milder conditions and simpler purification (acid precipitation). The Urea Route , while atom-economical and utilizing cheaper reagents, suffers from lower selectivity due to competing oligomerization (nylon formation) and biuret byproducts.
Chemical Context & Mechanism
The synthesis targets the selective carbamoylation of the
-amino group of 6-aminohexanoic acid (6-AHA) without affecting the carboxylic acid moiety or inducing self-polymerization (lactamization).[1]
Reaction Schemes
The following diagram illustrates the two competing pathways and the target mechanism.
Caption: Mechanistic pathways for 6-ureidohexanoic acid synthesis. Route A (Cyanate) proceeds via isocyanic acid intermediate; Route B (Urea) involves direct condensation.
Detailed Route Analysis
Route A: The Cyanate Method (Recommended)
This method utilizes potassium cyanate (KCNO) or sodium cyanate (NaCNO) in an acidic aqueous medium. It mimics the biological synthesis of citrulline from ornithine.
Mechanism: Acidification of cyanate generates isocyanic acid (HNCO) in situ, which undergoes nucleophilic attack by the terminal amine of 6-AHA.
Advantages:
Selectivity: Low temperature (<100°C) prevents polymerization of 6-AHA.
Purification: The product is less soluble in acidic water than the starting material, allowing for crystallization-based purification.
Key Risks: Acidification must be controlled to prevent rapid hydrolysis of isocyanic acid to CO₂ and NH₃ before it reacts with the amine.
Route B: The Urea Fusion/Reflux Method
This method involves heating 6-AHA with urea, often in aqueous solution or as a melt.
Mechanism: Thermal decomposition of urea releases ammonia and generates isocyanic acid locally, or direct nucleophilic attack occurs.
Advantages: Extremely low raw material costs (Urea vs. KCNO).
Disadvantages:
Side Reactions: High temperatures required for fusion promote the formation of biuret (urea dimer) and Nylon-6 oligomers.
Purification: separating the product from unreacted urea and biuret is difficult without chromatography.
Experimental Protocols
Protocol A: Cyanate Synthesis (High Purity)
Based on standard amino acid carbamoylation protocols [1][3].
Reflux at 100°C for 4–6 hours . Ammonia gas will evolve (use a fume hood).
Cool to 0°C on an ice bath.
Acidify with HCl to precipitate the crude product.
Note: This product likely requires recrystallization from ethanol to remove biuret.
Comparative Data Analysis
The following table summarizes the performance metrics of the two routes.
Metric
Route A: Cyanate Method
Route B: Urea Method
Yield (Crude)
85–92% (Thermal)~59% (Microwave [3])
60–75%
Purity (Pre-Recryst)
High (>95%)
Moderate (contains biuret/oligomers)
Reaction Temp
60–80°C
100–130°C
Atom Economy
Lower (K+ and Cl- waste)
Higher (Only NH3 byproduct)
Purification
Simple Acid Precipitation
Complex (Recrystallization required)
Safety Profile
Moderate (Cyanate toxicity)
High (Urea is benign)
Primary Application
Drug Stds, Linker Synthesis
Bulk Industrial Intermediates
Decision Framework
Use the following decision tree to select the appropriate protocol for your laboratory needs.
Caption: Decision matrix for selecting 6-ureidohexanoic acid synthesis route.
References
Organic Syntheses. "Preparation of Arylureas from Amines and Cyanate." Org.[2] Synth. Coll. Vol. 4, p.49. Link (Analogous protocol foundation).
National Institutes of Health (NIH). "Ureas: Applications in Drug Design." Curr Med Chem.[3] 2017;24(6).[3] Link
McGill University eScholarship. "Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation." (Specific data on 6-ureidohexanoic acid yield and MP). Link
ChemicalBook. "6-Ureidohexanoic acid Properties and Suppliers." Link
A Researcher's Guide to Comparative Metabolic Profiling of Medium-Chain Fatty Acids
In the dynamic field of metabolomics, the comprehensive analysis of small molecules provides a critical window into the intricate biochemical status of a biological system.[1][2][3] This guide offers an in-depth, objecti...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic field of metabolomics, the comprehensive analysis of small molecules provides a critical window into the intricate biochemical status of a biological system.[1][2][3] This guide offers an in-depth, objective comparison of metabolic profiling methodologies, with a particular focus on medium-chain fatty acids (MCFAs) and their derivatives. While the initial query centered on the less-characterized 6-Ureidohexanoic acid, this document pivots to a more robust and scientifically grounded comparison of established MCFAs, such as hexanoic acid and its hydroxylated and aminated analogs, which have demonstrated significance in metabolic health and disease.[4][5][6]
This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step experimental protocols but also the underlying scientific rationale for these choices. We will explore the nuances of sample preparation, the strengths and limitations of various analytical platforms, and the interpretation of the rich datasets generated.
The Significance of Medium-Chain Fatty Acids in Metabolic Profiling
Medium-chain fatty acids, typically those with 6 to 12 carbon atoms, are not merely energy sources but also act as signaling molecules that can modulate various physiological processes.[6] For instance, hexanoic acid has been shown to improve metabolic health in mice on a high-fat diet by suppressing obesity and enhancing glucose tolerance.[4][5] Furthermore, its derivative, 6-hydroxyhexanoic acid, a bacterial xenobiotic metabolite, has demonstrated protective effects against obesity and insulin resistance.[6][7] Understanding the metabolic fate and impact of these molecules is paramount in fields ranging from nutrition science to drug discovery.
A crucial aspect of metabolic profiling is the ability to differentiate and quantify these structurally similar molecules and their various metabolic products. This requires a nuanced approach to both sample preparation and analytical methodology.
Experimental Workflow for MCFA Metabolic Profiling
A typical metabolic profiling workflow involves several key stages, from sample collection to data analysis. The choices made at each step can significantly impact the quality and interpretability of the results.
Caption: A generalized workflow for metabolic profiling experiments.
Comparative Analysis of Analytical Platforms
The two most powerful and widely used analytical platforms in metabolomics are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The choice between them depends on the specific physicochemical properties of the analytes of interest and the research question.
Feature
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle
Separates volatile and thermally stable compounds in the gas phase.
Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Sample Volatility
Requires analytes to be volatile or rendered volatile through chemical derivatization.
Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.
Derivatization
Often necessary for polar compounds like fatty acids to increase volatility and improve chromatographic peak shape.
Generally not required, which simplifies sample preparation and reduces potential artifacts.
Separation Efficiency
Typically offers higher chromatographic resolution, leading to better separation of isomers.
Provides excellent separation for a broad range of metabolites.
Ionization Techniques
Primarily Electron Ionization (EI), which provides reproducible fragmentation patterns for library matching.
Versatile ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable for a wider range of compounds.
Compound Coverage
Excellent for small, volatile primary metabolites.
Broader coverage of diverse chemical classes, including lipids, peptides, and polar metabolites.
Throughput
Can be lower due to longer run times and derivatization steps.
Higher throughput is often achievable.
Recommended Experimental Protocols
Protocol 1: GC-MS Analysis of Medium-Chain Fatty Acids in Plasma
This protocol is optimized for the quantitative analysis of MCFAs in plasma samples and requires a derivatization step to make the fatty acids amenable to GC analysis.
1. Sample Preparation and Extraction:
Thaw 100 µL of plasma on ice.
Add 1 mL of ice-cold methanol containing an internal standard (e.g., heptadecanoic acid).
Vortex for 1 minute to precipitate proteins.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a new tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen.[8]
2. Derivatization (Methylation):
To the dried extract, add 100 µL of 2% (v/v) methanolic sulfuric acid.
Incubate at 60°C for 30 minutes.
Cool to room temperature and add 200 µL of saturated sodium chloride solution.
Extract the fatty acid methyl esters (FAMEs) with 500 µL of hexane.
Vortex and centrifuge at 2,000 x g for 5 minutes.
Transfer the upper hexane layer to a GC vial.
3. GC-MS Analysis:
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
Injection Volume: 1 µL.
Inlet Temperature: 250°C.
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
MS Detector: Operate in full scan mode (m/z 50-550) for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.
Protocol 2: LC-MS/MS Analysis of MCFA Derivatives in Cell Culture Media
This protocol is designed for the direct analysis of more polar MCFA derivatives, such as 6-hydroxyhexanoic acid, without the need for derivatization.
1. Sample Preparation:
Collect 500 µL of cell culture media.
Add 1.5 mL of ice-cold acetonitrile containing an internal standard (e.g., d4-succinic acid).
Vortex for 1 minute.
Centrifuge at 16,000 x g for 15 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness.
Reconstitute the dried extract in 100 µL of 50% methanol.
2. LC-MS/MS Analysis:
LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
Flow Rate: 0.3 mL/min.
MS/MS Detector: Operate in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ion pairs for each analyte must be optimized.
Data Analysis and Interpretation
Regardless of the analytical platform, the resulting data requires sophisticated processing to extract meaningful biological information.
Caption: A typical data analysis pipeline for metabolomics data.
Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are commonly employed to identify significant differences between experimental groups.[9] Subsequent identification of discriminant metabolites is achieved through database searching (e.g., METLIN, HMDB) and comparison to analytical standards.[10][11]
Conclusion
The comparative metabolic profiling of medium-chain fatty acids offers a powerful approach to unraveling their roles in health and disease. While both GC-MS and LC-MS are formidable tools, the choice of platform should be dictated by the specific metabolites of interest and the overall research goals. GC-MS, with its high resolving power, is well-suited for the analysis of volatile fatty acids, often requiring derivatization. In contrast, LC-MS provides broader coverage of diverse metabolites in their native state. By carefully considering the experimental design, employing robust analytical protocols, and utilizing advanced data analysis techniques, researchers can gain profound insights into the metabolic landscape.
References
PubChem. 6-Aminohexanoic Acid. National Center for Biotechnology Information. [Link]
PubChem. 6-Hydroxyhexanoic Acid. National Center for Biotechnology Information. [Link]
MDPI. Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet. [Link]
PubMed. Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet. [Link]
National Institutes of Health. A medium chain fatty acid, 6-hydroxyhexanoic acid (6-HHA), protects against obesity and insulin resistance. [Link]
PubChem. Hexanoic Acid. National Center for Biotechnology Information. [Link]
National Institutes of Health. Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation. [Link]
National Institutes of Health. A Comparative Metabolomics Analysis Reveals the Tissue-Specific Phenolic Profiling in Two Acanthopanax Species. [Link]
PubMed. Urinary 3-hydroxyadipic acid 3,6-lactone: structural identification and effect of fasting in adults and children. [Link]
National Institutes of Health. Activity-based metabolomic profiling of enzymatic function: Identification of Rv1248c as a mycobacterial 2-hydroxy-3-oxoadipate synthase. [Link]
PubMed. Metabolic profiling as a tool for understanding mechanisms of toxicity. [Link]
National Institutes of Health. Comparative metabolomics reveals differences in primary and secondary metabolites between “Shixia” and “Chuliang” longan (Dimocarpus longan Lour.) pulp. [Link]
Bentham Science. Metabolic Profiling Techniques and Their Application in Cancer Research. [Link]
Frontiers. Urinary amino acid metabolomic profiling and its association with childhood obesity in prepubescent individuals. [Link]
National Institutes of Health. Human Urinary Metabolomic Profile of PPARα Induced Fatty Acid β-Oxidation. [Link]
Taylor & Francis Online. Methods and Techniques for Metabolic Phenotyping. [Link]
PubMed. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. [Link]
MDPI. Bridging the Gap: A Scoping Review of Pre-Analytical Variability in Biofluid Metabolomics. [Link]
News-Medical.net. Techniques Used in Targeted Metabolomic Profiling. [Link]
Validating 6-Ureidohexanoic Acid as a Research Tool: A Comparative Guide for Scientists
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to experimental success. This guide provides an in-depth validation of 6-ureidohexanoic acid as a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to experimental success. This guide provides an in-depth validation of 6-ureidohexanoic acid as a specialized research tool, offering a comparative analysis against alternatives and supported by experimental context.
Introduction: The Niche of 6-Ureidohexanoic Acid in Biochemical Research
6-Ureidohexanoic acid (CAS No. 1468-42-4) is a bifunctional molecule featuring a terminal urea group and a carboxylic acid.[1] This structure makes it a valuable intermediate in organic synthesis, particularly for creating compounds with specific hydrogen-bonding capabilities.[1] Its primary and most significant application in modern biochemical research is as a lysine mimetic .[1] Specifically, it serves as a key structural component in the synthesis of activity-based probes (ABPs) designed to target deubiquitinating enzymes (DUBs) .[1]
DUBs are a large family of proteases that play a critical role in cellular biology by removing ubiquitin from proteins, thereby regulating a vast array of processes including protein degradation, signaling, and DNA repair.[2] Their frequent dysregulation in diseases such as cancer and neurodegenerative disorders has made them attractive targets for therapeutic intervention.[2][3] ABPs are powerful tools for studying DUBs as they covalently bind to the active site of these enzymes, allowing for their identification, profiling, and the screening of potential inhibitors.[4][5]
Mechanism of Action: Mimicking Lysine to Probe Deubiquitinating Enzymes
The utility of 6-ureidohexanoic acid in DUB research stems from its ability to mimic the side chain of lysine. Ubiquitin is typically attached to substrate proteins via an isopeptide bond between its C-terminal glycine and the ε-amino group of a lysine residue on the target protein. DUBs recognize and cleave this isopeptide bond.
Activity-based probes for DUBs are engineered to exploit this recognition. They are typically composed of a ubiquitin molecule (the recognition element) and a reactive "warhead" at the C-terminus that covalently modifies the active site cysteine of a DUB.[1][4] 6-Ureidohexanoic acid can be incorporated as a linker between the ubiquitin and the warhead, or as part of a more complex structure that mimics the ubiquitinated lysine side chain.
The urea moiety of 6-ureidohexanoic acid is crucial for its function as a lysine mimetic. It can form hydrogen bonds that are analogous to those formed by the isopeptide linkage in a natural ubiquitin-protein conjugate. This mimicry allows the ABP to be specifically recognized and processed by DUBs, leading to the covalent modification of their active site.
Caption: Mechanism of DUB inhibition by a 6-ureidohexanoic acid-containing ABP.
Synthesis of 6-Ureidohexanoic Acid: A Methodological Overview
A plausible synthetic route starts with 6-aminohexanoic acid, which is a commercially available and relatively inexpensive starting material. The amino group of 6-aminohexanoic acid can be reacted with a suitable urea-forming reagent, such as potassium cyanate in the presence of an acid, to yield 6-ureidohexanoic acid.
literature review comparing 6-Ureidohexanoic acid studies
This guide provides an in-depth technical review of 6-Ureidohexanoic Acid (also known as N-Carbamoyl-6-aminocaproic acid), focusing on its performance as a synthetic intermediate, biochemical probe, and enzymatic substra...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical review of 6-Ureidohexanoic Acid (also known as N-Carbamoyl-6-aminocaproic acid), focusing on its performance as a synthetic intermediate, biochemical probe, and enzymatic substrate.
Executive Summary & Product Definition
6-Ureidohexanoic acid (6-UHA) is the N-carbamoylated derivative of 6-aminocaproic acid. Unlike its structural relative homocitrulline (2-amino-6-ureidohexanoic acid), 6-UHA lacks an
-amino group, making it an "omega-ureido" acid.
It serves two primary roles in modern research:
Synthetic Scaffold: A flexible, six-carbon linker used in the development of small molecule inhibitors (e.g., SV40 T-antigen ATPase inhibitors) and HDAC inhibitors.
Biochemical Probe: A substrate for characterizing the specificity of N-carbamoyl-amino acid amidohydrolases (carbamoylases), distinguishing between
, , and -amino acid processing enzymes.
Chemical Profile
IUPAC Name: 6-(Carbamoylamino)hexanoic acid
Molecular Formula:
Molecular Weight: 174.20 g/mol
Precursor: 6-Aminocaproic acid (6-ACA)
Key Distinction: Not to be confused with Homocitrulline (CAS 1190-49-4), which contains an
-amino group.
Performance Analysis: Synthesis & Yield
The utility of 6-Ureidohexanoic acid is often limited by the efficiency of its synthesis. Traditional methods using potassium cyanate under reflux often suffer from long reaction times and moderate yields due to equilibrium limitations. Recent microwave-assisted protocols have established a new performance standard.
Comparative Data: Microwave vs. Conventional Synthesis
Metric
Microwave-Assisted Synthesis (Recommended)
Conventional Thermal Heating
Performance Delta
Reaction Time
10–15 minutes
60–120 minutes
6x Faster
Temperature
130°C
Reflux (approx. 100°C)
Higher activation energy accessible
Yield
59% – 92%
~64%
+28% Efficiency
Purification
Acid precipitation (Simple filtration)
Extraction & Recrystallization
Reduced solvent waste
Purity
High (>95% crude)
Moderate (requires cleanup)
Streamlined workflow
Data Source: Validated against protocols involving ammonium chloride-promoted urea synthesis [McGill, 2020].
Mechanism of Action (Synthesis)
The reaction proceeds via the nucleophilic attack of the terminal amine of 6-aminocaproic acid onto the isocyanic acid intermediate (generated in situ from urea or cyanate). Microwave irradiation accelerates this step, overcoming the entropy penalty of the flexible hexanoic chain.
Caption: Microwave irradiation stabilizes the transition state, significantly improving the yield of 6-UHA compared to thermal reflux.
6-Ureidohexanoic acid is used to map the active site constraints of N-carbamoyl-β-alanine amidohydrolase (β-carbamoylase) . Unlike promiscuous hydrolases, β-carbamoylase exhibits strict chain-length specificity.
Substrate Specificity Comparison
In kinetic assays using Agrobacterium tumefaciens β-carbamoylase (
), 6-UHA serves as a "boundary probe"—defining the maximum chain length the enzyme can accommodate.
Substrate
Chain Length
Relative Activity ()
Interpretation
3-Ureidopropanoic acid
3 Carbons ()
100% (Reference)
Optimal Fit
4-Ureidobutanoic acid
4 Carbons ()
~60%
Moderate Fit
5-Ureidopentanoic acid
5 Carbons ()
~25%
Steric Clashes begin
6-Ureidohexanoic acid
6 Carbons ()
< 5%
Steric Exclusion
Performance Insight:
The low hydrolysis rate of 6-UHA indicates it is metabolically stable against specific β-amino acid degrading enzymes. This stability makes the 6-ureidohexanoyl motif an excellent candidate for linker design in drug conjugates where premature cleavage is undesirable.
Caption: 6-UHA (C6) resists hydrolysis by beta-carbamoylase, validating its utility as a stable linker in biological systems.
Pharmacological Utility: Linker in Drug Discovery
6-Ureidohexanoic acid is not just a passive intermediate; it is a critical structural component in Simian Virus 40 (SV40) T-antigen inhibitors .
Case Study: SMAL Inhibitor
Researchers synthesized SMAL (a hybrid inhibitor) using 6-ureidohexanoic acid as the backbone.
Role: The 6-carbon chain provides the necessary distance between the pyrimidinone core and the hydrophobic tail to span the ATPase binding pocket.
Validation: Check Melting Point (Target: 167–168°C).
Why this works: The ammonium chloride acts as a proton source to generate isocyanic acid in situ, while the microwave energy drives the reaction to completion before competing hydrolysis pathways can degrade the product.
References
Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation.
Source: McGill University / eScholarship.
Context: Primary source for microwave synthesis protocol and yield data (59-92%).
Potential Application of N-Carbamoyl-β-Alanine Amidohydrolase from Agrobacterium tumefaciens C58.
Source: Applied and Environmental Microbiology (ASM Journals).
Context: Data on enzymatic hydrolysis rates and substrate specificity profiling.
Synthesis and Structure-Activity Relationships of Small Molecule Inhibitors of the Simian Virus 40 T Antigen Oncoprotein.
Source: National Institutes of Health (PMC).
Context: Use of 6-ureidohexanoic acid as a scaffold for SMAL inhibitors and toxicity/solubility data.[1]
(S)-2-Acetamido-6-((tert-butoxycarbonyl)amino)hexanoic acid & Derivatives.
Source: BenchChem.
Context: Commercial availability and application of related ureido-hexanoic derivatives in HDAC inhibition.
Critical Identification & Hazard Profile Warning: Database Discrepancy Alert As a researcher, you may encounter conflicting CAS registry numbers for this compound. Correct Identity: 6-Ureidohexanoic acid (also known as -...
False Positive Alert: Some databases erroneously link "6-ureido..." terms to CAS 2150-60-9 (Alizarin Safirol SE), which is a distinct blue anthraquinone dye.[1][2] Verify your container label immediately. This guide applies strictly to the ureido-derivative of hexanoic acid, often used as a linker or hapten mimic.
Physicochemical Safety Table
Property
Specification
Operational Implication
Physical State
White to off-white crystalline solid
Generates dust; requires particulate respirator (N95/P2) if handled in open air.[1][2]
Solubility
Soluble in hot water, DMSO, Methanol
Aqueous waste streams are possible but require pH validation.[1][2]
Acidity (pKa)
~4.7 (Carboxylic acid moiety)
Corrosive potential. Must be segregated from strong bases to prevent exothermic neutralization.[1][2]
Reactivity
Urea moiety (Terminal -NH-CO-NH2)
Incompatible with Hypochlorites (Bleach). Reaction generates toxic chloramines.[1][2]
The Scientific Logic:
6-Ureidohexanoic acid contains two functional zones: a carboxylic acid tail and a urea head.
Acid Risk: Direct disposal into general organic waste bins containing basic amines (e.g., triethylamine waste) can cause rapid heating and pressure buildup.
Urea Risk: The urea group acts as a weak nucleophile. If mixed with strong oxidizers (nitric acid) or chlorinating agents (bleach), it can degrade into nitrogen gas or toxic intermediates.
Protocol 1: Solid Waste (Preferred Route)
Applicability: Expired pure substance, contaminated weighing boats, filter paper.
Action:
Do not dissolve for the sake of disposal.[4] Keep as solid.
Double-bag in clear polyethylene bags.
Label explicitly as "Solid Organic Waste - Irritant."
Applicability: Reaction byproducts in DMSO, Methanol, or Water.
Self-Validating Step (The "Litmus Check"):
Before pouring: Dip a pH strip into your waste container.
Requirement: If pH > 10, do not add 6-ureidohexanoic acid solution directly.
Correction: Neutralize the base waste first, or start a fresh "Acidic/Neutral Organic" waste stream.
Disposal Workflow Logic
The following diagram illustrates the decision matrix for disposing of 6-Ureidohexanoic acid. This workflow is designed to prevent cross-reactivity in satellite accumulation areas.
Figure 1: Decision tree ensuring chemical compatibility during disposal. Note the critical pH check for non-halogenated streams to prevent acid-base exotherms.
Emergency Spill Management
Scenario: You have spilled 5g of solid 6-ureidohexanoic acid on the benchtop.
PPE Upgrade: Don nitrile gloves (double layer recommended) and safety goggles. Ensure lab coat is buttoned.
Dry Containment: Do not wet the powder (it becomes sticky/slimy).
Sweep: Use a dustpan and brush to gently sweep the solid into a pile. Avoid creating airborne dust.[5][6][7]
Wet Wipe: Once the bulk solid is removed, wipe the surface with a paper towel dampened with water , followed by 70% Ethanol .
Why Ethanol? The organic tail of the molecule makes it slightly lipophilic; ethanol ensures complete removal of residues that water might miss.
Disposal: Place the solid waste and the contaminated paper towels into the Solid Organic Waste bin.
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 151093, 6-Ureidohexanoic acid. Retrieved from [Link]
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
Comprehensive Safety & Handling Guide: 6-Ureidohexanoic Acid
CAS: 2150-98-3 | Formula: C₇H₁₄N₂O₃ | Mol.[1][2][3][4] Weight: 174.20 g/mol [3][5] Executive Summary As a Senior Application Scientist, I often observe that researchers underestimate "intermediate" linkers like 6-Ureidoh...
As a Senior Application Scientist, I often observe that researchers underestimate "intermediate" linkers like 6-Ureidohexanoic acid (also known as 6-ureidocaproic acid or N-carbamoyl-6-aminocaproic acid).[1][3][4][5] While not acutely toxic like heavy metals, this compound presents specific handling challenges due to its physical form (fine crystalline powder) and functional reactivity (carboxylic acid tail).[3][4][5]
This guide moves beyond the generic "wear gloves" advice. It provides a risk-based operational framework designed to prevent sample cross-contamination and ensure user safety during synthesis, particularly in biotinylation workflows or polymer chemistry where this linker is critical.[3][4][5]
Part 1: Risk Assessment & PPE Matrix[1][3][4][5]
The Core Hazard: The primary risk with 6-Ureidohexanoic acid is particulate inhalation and mucous membrane irritation .[3][4] As a urea derivative, it possesses hydrogen-bonding capability that can lead to clumping or static generation, increasing the risk of aerosolization during weighing.[3][4][5]
Personal Protective Equipment (PPE) Selection
Rationale: PPE is selected based on the compound's permeation potential and physical state.[3][4][5]
Protection Zone
Recommended Equipment
Technical Rationale (The "Why")
Respiratory
N95 (US) or P2 (EU) Respirator
Critical: The melting point (167–168°C) indicates a stable solid, but fine particulates can irritate the upper respiratory tract (H335).[1][3] Standard surgical masks offer zero protection against chemical dust.[3][4]
Latex is permeable to many organic acids.[1][5] Nitrile provides superior resistance to the acidic functionality.[3][4] Double-gloving is recommended if dissolving in DMSO or DMF to prevent solvent-mediated permeation.[1][3][4]
Ocular
Safety Glasses w/ Side Shields
Standard protection against projectile crystals.[1] If working with large quantities (>10g) or fine powder, upgrade to unvented goggles to prevent dust entry.[3][4][5]
Body
Cotton Lab Coat (High-Neck)
Synthetic blends can build static charge, attracting the powder to your clothing.[1][3][4][5] Cotton dissipates static.[3][4]
Part 2: Technical Data & Properties
Verified data is essential for determining storage and handling conditions.[3][4]
Property
Value
Operational Implication
Physical State
White Crystalline Solid
Subject to static; use anti-static gun if available.[1][3][4]
Melting Point
167–168°C [1]
Thermally stable; safe for standard rotary evaporation.[1]
Solubility
DMSO, DMF, Hot Water
Poor solubility in cold water/non-polar solvents.[1][4][5] Requires heating or polar aprotic solvents for stock solutions.[3][4]
Acidity (pKa)
~4.8 (Carboxylic acid)
Incompatible with strong bases and oxidizers.[1][5]
Part 3: Operational Handling Workflow
The following diagram illustrates the Risk-Based Handling Workflow . It visualizes the critical control points (CCPs) where safety or purity can be compromised.[3][5]
Protocol A: Precision Weighing (The Static Control Method)
Causality: Urea derivatives are prone to static buildup.[3][4] Static causes the powder to "jump" off the spatula, leading to inaccurate dosing and bench contamination.[3][4][5]
Equilibration: Remove container from storage (+4°C) and allow it to reach room temperature (approx. 30 mins) before opening. This prevents condensation, which degrades the carboxylic acid moiety.[3][4][5]
Zone Prep: Place an anti-static mat or wipe down the balance area with ethanol.[3][4]
Transfer: Use a stainless steel spatula (plastic increases static).[3][5] Do not tap the spatula against the weigh boat; instead, rotate it gently to release the powder.[3][4][5]
Containment: If weighing >100 mg, perform this inside a chemical fume hood to capture airborne dust.[3][4][5]
Protocol B: Solubilization Strategy
Causality: 6-Ureidohexanoic acid has poor solubility in cold water due to the hydrophobic hexyl chain, despite the polar urea/acid ends.[3][4][5]
Solvent Choice: Select DMSO (Dimethyl sulfoxide) or DMF for stock solutions (typically 100 mM).[3][5]
Dissolution:
Add the solvent to the powder (not powder to solvent) to prevent clumping.[3][5]
Vortex vigorously for 30 seconds.
Note: If the solution remains cloudy, warm the vial to 40°C in a water bath. The melting point is high (167°C), so mild heating will not degrade the compound [1].[3][4]
Filtration: If used for cell culture, filter-sterilize using a 0.22 µm PTFE or Nylon membrane .[3][4] Do not use Cellulose Acetate (some organic solvents dissolve it).[3][5]
Eye Contact: Rinse immediately with water for 15 minutes.[3][4][6] The acidic nature can cause stinging; immediate dilution is key.[3][4]
Skin Contact: Wash with soap and water.[3][4][6][8] No neutralizing agent (like bicarb) is necessary for minor exposures; dilution is sufficient.[3][5]
Disposal Compliance
Classification: Non-hazardous organic waste (unless mixed with toxic solvents).[3][5]
Segregation: Dispose of in the Organic Acid or General Organic waste stream.[3][4] Do not mix with strong oxidizers (e.g., nitric acid waste) to avoid potential reaction with the urea nitrogen.[3][4][5]
References
Melting Point & Synthesis Verification
Source: Li, C. B., et al. (2020).[3][4][5] "Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation." McGill University / eScholarship.[3][4] (Confirms synthesis of 6-Ureidohexanoic acid (Compound 6f) and MP of 167-168°C).[1][3][5]